Aminopyralid
Description
Classification and Origin as a Synthetic Auxin Herbicide
Aminopyralid is classified as a synthetic auxin herbicide and belongs to the pyridine (B92270) carboxylic acid chemical family. epa.govontosight.aimdpi.com It is a chlorinated derivative of picolinic acid. wikipedia.org Synthetic auxins mimic the activity of natural plant hormones called auxins, which regulate various aspects of plant growth and development, including cell elongation, leaf formation, and root initiation. epa.gov By disrupting these hormonal pathways, synthetic auxins like this compound cause uncontrolled and abnormal growth in sensitive plants, ultimately leading to their death. publications.gc.ca
This compound was developed by Dow AgroSciences LLC. epa.gov It was first registered for use in the United States in 2005 under the brand name "Milestone". wikipedia.org
Evolution of Pyridine Carboxylic Acid Herbicides and this compound's Place
The development of pyridine carboxylic acid herbicides has roots in the early 20th century with research into naturally occurring pyridine compounds that exhibited growth-inhibitory effects on plants. The discovery of α-picoline-γ-carboxylic acid, isolated from infertile soil, was an early step in this area.
Synthetic pyridine carboxylic acid herbicides were developed to provide effective and persistent control of a wide range of broadleaf weeds. Prominent members of this class include picloram (B1677784) and clopyralid (B1669233). epa.gov Picloram, developed by Dow Chemical Company, was used for controlling herbaceous weeds and woody plants in various areas, including rangelands and pastures. Clopyralid, also developed by Dow, targeted annual and perennial broadleaf weeds in crops and turf.
This compound represents a later evolution within this herbicide class. Like its predecessors, it is a systemic herbicide absorbed by leaves and roots, translocating within the plant to accumulate in meristematic tissues. publications.gc.caherts.ac.uk Its mode of action involves mimicking plant auxin hormones, leading to uncontrolled cell division and growth. mdpi.compublications.gc.ca Compared to some older herbicides like 2,4-D, pyridine carboxylic acids, including this compound, are noted for their effectiveness at lower doses. mdpi.com
Regulatory Context and Initial Environmental Considerations
The regulatory approval process for this compound involved assessments of its potential environmental fate and effects. In the United States, the EPA conditionally registered this compound for use in 2005. epa.govtdl.org The intended uses included rangeland, permanent grass pastures, non-cropland areas, natural areas, and wheat. epa.gov
Initial environmental considerations for this compound focused on its persistence and mobility in the environment. Based on registrant-submitted data, this compound was expected to be at least moderately persistent and highly mobile in the environment. epa.gov Its high solubility, resistance to biotic and abiotic degradation in aquatic systems, and low adsorption to soils contribute to its tendency to reside in the water compartment and its potential for runoff and leaching. epa.govmass.gov Aqueous photolysis was identified as a potential route of degradation in shallow water bodies. epa.gov
Concerns were raised regarding the potential for this compound to reach groundwater due to its high mobility. vkm.nocanada.ca Studies indicated that this compound could persist in soil and in aerobic sediment-water systems for extended periods. epa.govvkm.no
Another significant initial environmental consideration was the potential impact on non-target plants. epa.govblm.gov As a synthetic auxin, this compound is toxic to broadleaf plants. mass.gov Early ecological risk assessments evaluated the potential risks to non-target terrestrial and aquatic plants. blm.gov While generally considered to have low toxicity to terrestrial and aquatic animals, this compound's impact on non-target plants, particularly dicotyledonous species, was identified as a key area of concern. epa.govmass.gov Incidents involving damage to non-target flora were reported, with this compound use considered a possible or probable cause in some cases. blm.gov The potential for this compound residues to persist in manure from grazing animals and subsequently affect sensitive plants when contaminated manure is used as fertilizer also emerged as an early concern. wikipedia.org
The regulatory process included evaluating exposure pathways such as direct contact, indirect contact with contaminated foliage, ingestion of contaminated food items, spray drift, surface runoff, and leaching. blm.gov
Table 1: Initial Environmental Fate Properties of this compound
| Property | Finding | Source |
| Persistence in soil (half-life) | Moderately degraded by aerobic metabolism in some soils (31.5 to 533.2 days, EPA used 103.5 days for risk assessment) epa.gov | epa.gov |
| Mobility in soil | Weakly sorbed to soil, highly mobile. epa.govmass.govvkm.no | epa.govmass.govvkm.no |
| Persistence in water/sediment | Stable to hydrolysis and anaerobic aquatic metabolism; slow aerobic degradation (total system half-lives 462 to 990 days). epa.gov | epa.gov |
| Aqueous Photolysis (half-life) | 0.6 days (can be important in shallow water). epa.govmass.gov | epa.govmass.gov |
| Potential for Leaching | High potential to leach to groundwater. mass.govvkm.nocanada.ca | mass.govvkm.nocanada.ca |
| Potential for Runoff | Major route of dissipation from soil. epa.govmass.gov | epa.govmass.gov |
Table 2: Initial Ecological Toxicity Findings for this compound
| Organism Group | Toxicity Finding | Source |
| Terrestrial Animals | Practically non-toxic in acute toxicity tests. epa.gov Little toxic impact on birds, terrestrial invertebrates, mammals. blm.gov | epa.govblm.gov |
| Aquatic Animals | Practically non-toxic in acute toxicity tests on fish and aquatic invertebrates. epa.gov Little toxic impact. blm.gov | epa.govblm.gov |
| Aquatic Plants | Some species sensitive; slightly toxic to eastern oyster, algae, and aquatic vascular plants. epa.govblm.govnnrg.org | epa.govblm.govnnrg.org |
| Non-target Terrestrial Plants (Dicots) | Toxic due to auxinic mode of action; potential for adverse effects. epa.govmass.gov | epa.govmass.gov |
Research findings from this initial period highlighted the need for careful management practices to mitigate the risks associated with this compound's persistence and mobility, particularly concerning potential impacts on non-target broadleaf plants and the contamination of water resources and compost. wikipedia.orgmass.govregulations.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,6-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXXQNOQHKNPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034330 | |
| Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L), In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7) | |
| Record name | Aminopyralid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.72 at 20 °C/4 °C | |
| Record name | Aminopyralid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C | |
| Record name | Aminopyralid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
150114-71-9 | |
| Record name | Aminopyralid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150114-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminopyralid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150114719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AMINOPYRALID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4EMJ60LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aminopyralid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163.5 °C | |
| Record name | Aminopyralid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Aminopyralid Phytotoxicity
Elucidation of Auxin Mimicry in Plant Growth Regulation
Aminopyralid functions as a plant growth regulator, possessing auxin-like qualities that interfere with vital plant processes beyondpesticides.orgsolutionsstores.com. Once absorbed by susceptible plants, it moves systemically and deregulates plant growth metabolic pathways beyondpesticides.orgsolutionsstores.com.
Interaction with Plant Hormone Receptors
This compound exerts its effects by binding to auxin receptor sites within plant cells beyondpesticides.orgmdpi.comnibio.no. Natural auxins, such as indole-3-acetic acid (IAA), regulate plant growth and development by binding to specific receptors, primarily the TIR1/AFB nuclear receptors, which are components of the SCF ubiquitin ligase complex annualreviews.orgucsd.educreative-proteomics.comoup.com. This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA repressor proteins, thereby releasing Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes annualreviews.orgucsd.educreative-proteomics.comoup.com. This compound mimics this process, binding to these receptor sites and initiating a similar, but ultimately disruptive, chain of events beyondpesticides.orgnibio.no. If sufficient receptors are occupied by the herbicide, the plant's normal developmental processes are severely disrupted nibio.no.
Deregulation of Growth Metabolic Pathways
By mimicking auxin and interacting with its receptors, this compound leads to the deregulation of plant growth metabolic pathways beyondpesticides.orgsolutionsstores.commdpi.com. This interference affects the normal growth process through uneven cell division and growth beyondpesticides.orgsolutionsstores.com. The herbicide's presence at receptor sites leads to an "overdose" of the auxin signal, causing uncontrolled cell division and disorganized growth bioherbicides.com.au. This contrasts with the precise regulatory role of natural auxins, which promote controlled cell division, differentiation, and elongation creative-proteomics.combyjus.com.
Cellular and Tissue-Level Manifestations
The molecular interactions of this compound translate into observable effects at the cellular and tissue levels, disrupting fundamental plant processes.
Disruption of Cell Division and Expansion Homeostasis
This compound interferes with a plant's ability to maintain proper cell elongation and division, resulting in uncontrolled, distorted growth researchgate.net. Cellular effects observed include alterations in cell wall elasticity and changes in gene expression epa.gov. The uncontrolled cell division and disorganized growth induced by the herbicide are a direct consequence of the deregulated growth metabolic pathways beyondpesticides.orgsolutionsstores.combioherbicides.com.au. This disruption affects the homeostasis of cell division and expansion, crucial for normal plant development.
Impairment of Phloem Transport and Nutrient Allocation
Non-productive tissue growth induced by this compound often results in the disruption of phloem transport epa.govmass.gov. The phloem is responsible for transporting sugars (photosynthates) and nutrients throughout the plant epa.gov. Impairment of this transport system prevents the efficient movement of these essential substances, contributing to the plant's decline epa.govmass.gov. The acidic and hydrophilic nature of synthetic auxins like this compound can facilitate their penetration of plasma membranes and accumulation in cells and the phloem mdpi.com. Studies on similar herbicides like clopyralid (B1669233) suggest that while uptake into leaves occurs, translocation, particularly to roots via the phloem, might be limited for pyridine (B92270) carboxylic acids, although effective control of perennial weeds suggests soil residual activity and root absorption also play significant roles researchgate.netmountainscholar.org. Research indicates that this compound translocation was similar in aboveground tissue and roots in Canada thistle researchgate.net.
Macro-Phenotypic Plant Injury Symptomatology
The cellular and tissue-level disruptions caused by this compound manifest as characteristic macro-phenotypic injury symptoms in susceptible plants. These symptoms are indicative of the herbicide's impact on growth regulation.
Common symptoms include thickening, curved, and twisted stems and leaves, bulbous and wrinkled leaves, stem cracking, narrow leaves with callus tissue, stunted growth of stems, enlarged roots, and proliferated growth at the tip of the plant mdpi.com. More broadly, symptoms are manifested as twisting of leaves and stems, deformations of leaves, elongation and abnormal growth of leaves, stunting of roots, and the formation of tumors mdpi.com. As the injury progresses, necrosis and chlorosis of the top of the vegetation can develop, leading to the wilting and eventual death of the plants mdpi.comtheprepared.com. The distinctive curling and twisting of plants is a particularly indicative sign of this compound contamination theprepared.com. Sensitive plants like tomato, beans, and peas can show damage at levels as low as one part per billion beyondpesticides.orgoregonstate.edu. Research on tomato plants exposed to increasing concentrations of this compound showed delayed seed germination and increased plant injury, with significant damage observed at higher doses mdpi.com.
The following table summarizes some observed injury symptoms in susceptible plants:
| Symptom | Description |
| Leaf Curling and Twisting | Distortion and bending of leaf margins and petioles. theprepared.comtennessee.eduncsu.edu |
| Stem Twisting and Bending | Abnormal coiling and curvature of stems. mdpi.comtennessee.eduncsu.edu |
| Epinasty | Downward bending or drooping of plant parts, especially petioles. epa.govtennessee.eduncsu.edu |
| Stunted Growth | Reduced overall size and height of the plant. mdpi.comncsu.edu |
| Abnormal Leaf Shape | Narrowing, wrinkling, or other deformations of leaves. mdpi.commdpi.com |
| Stem Cracking and Lesions | Development of fissures and discolored patches on stems. mdpi.comtennessee.edu |
| Root Stunting/Enlargement | Impaired root development, either reduced growth or abnormal swelling. mdpi.com |
| Proliferated Apical Growth | Excessive or disorganized growth at the shoot tip. mdpi.com |
| Chlorosis and Necrosis | Yellowing (chlorosis) and browning/death (necrosis) of plant tissues. mdpi.comncsu.edu |
| Poor Seed Germination | Reduced rate or complete failure of seed sprouting. mdpi.comtheprepared.com |
Research findings highlight the sensitivity of various broadleaf species to this compound. For instance, studies on tomato plants demonstrated that increasing this compound concentrations led to a higher percentage of damaged plants mdpi.com. In experiments simulating residual levels, even low concentrations in the soil significantly impacted tomato seed germination and seedling development, causing deformation mdpi.com. Studies evaluating this compound effects on potatoes also showed visual injury and reduced tuber production at relatively low application rates, with residual effects observed in daughter tubers researchgate.net.
Epinastic Responses: Leaf Curling and Stem Twisting
One of the most characteristic symptoms of this compound phytotoxicity is epinasty, which manifests as the downward bending and twisting of leaves and stems mdpi.commdpi.comufl.eduufl.edu. This uncontrolled growth is a direct result of the herbicide mimicking auxin, causing an overload of hormonal signals ncsu.eduufl.eduncsu.edu. The disruption of normal growth processes leads to the abnormal development and curling inwards of new growth youtube.com.
Abnormal Morphogenesis: Leaf Elongation and Cupping
Beyond epinasty, this compound induces other abnormal morphological changes in susceptible plants, including the deformation, elongation, and cupping of leaves mdpi.commdpi.comufl.eduufl.edu. Leaf shape can appear out of proportion, sometimes described as "strapping" (uncharacteristically long and narrow), and leaf veins may appear abnormal ufl.eduufl.eduncsu.edu. These symptoms are a consequence of the herbicide interfering with the precise regulatory networks that govern leaf development and morphogenesis frontiersin.orgnih.gov.
Differential Plant Species Sensitivity and Selectivity
This compound exhibits differential toxicity across plant species, being highly effective against dicotyledonous (broadleaf) plants while generally showing low toxicity to monocotyledonous (grass) species ncsu.edublm.govmass.gov. This selectivity is a key feature of its use as a herbicide mass.govmdpi.com.
Mechanisms Underlying Dicotyledonous Broadleaf Plant Vulnerability
Dicotyledonous plants are particularly vulnerable to this compound because they are unable to effectively metabolize or sequester the herbicide ncsu.edu. This compound binds to specific auxin receptors, particularly showing significantly higher binding to AtAFB5 compared to AtTIR1 and AtAFB2 in Arabidopsis thaliana nih.gov. This binding triggers the uncontrolled growth responses characteristic of auxin herbicides ncsu.eduufl.eduncsu.edu. The acidic and hydrophilic nature of this compound facilitates its penetration into plant cells and accumulation in the phloem, where it can be translocated throughout the plant, concentrating in growing points mdpi.comalberta.ca. This sustained presence at toxic levels disrupts essential plant processes, leading to the severe phytotoxicity observed in broadleaf species ncsu.edualberta.ca. Research indicates that susceptible dicots like soybeans are significantly more sensitive to this compound compared to tolerant monocots epa.govusda.gov.
Here is a table illustrating differential sensitivity based on shoot fresh weight EC25 values:
| Plant Type | Species | Endpoint | EC25 (g a.i./ha) | Sensitivity | Source |
| Dicotyledonous | Soybean | Fresh shoot weight | 2.7 | Highly Sensitive | epa.gov |
| Monocotyledonous | Onion | Fresh shoot weight | 29 | Sensitive | epa.gov |
| Monocotyledonous | Barnyardgrass | Fresh shoot weight | > maximum tested | Tolerant | epa.gov |
| Monocotyledonous | Corn | Fresh shoot weight | > maximum tested | Tolerant | epa.gov |
| Monocotyledonous | Wheat | Fresh shoot weight | > maximum tested | Tolerant | epa.gov |
Note: EC25 represents the effective concentration causing a 25% reduction in the specified endpoint.
Physiological Basis of Monocotyledonous Grass Tolerance
Monocotyledonous grasses exhibit tolerance to this compound primarily due to their ability to rapidly metabolize the herbicide into inactive or less active compounds and sequester it within their cells ncsu.edu. This metabolic detoxification prevents the buildup of this compound to phytotoxic levels in the growing tissues ncsu.edualberta.ca. While the exact metabolic pathways can vary between grass species, this rapid breakdown and sequestration mechanism is the physiological basis for their tolerance, allowing them to avoid the uncontrolled growth and developmental disruptions seen in susceptible dicots ncsu.edualberta.ca. Studies have shown that grass species like barnyardgrass, corn, and wheat are among the least sensitive species tested, with EC25 values exceeding the maximum application rate tested epa.govusda.gov.
Environmental Dynamics and Biogeochemical Cycling of Aminopyralid
Degradation Pathways and Rates in Environmental Compartments
Aminopyralid undergoes degradation through various pathways in different environmental compartments. While it is stable to hydrolysis and anaerobic aquatic metabolism, photolysis and aerobic microbial metabolism are significant routes of dissipation. epa.govepa.govregulations.gov
Aqueous Photolysis as a Primary Dissipation Mechanism
Aqueous photolysis is considered a primary degradation pathway for this compound, particularly in clear, shallow water systems exposed to sunlight. epa.govepa.govregulations.govvkm.no
Kinetics in Clear, Shallow Water Systems
In clear, shallow water under favorable light conditions, this compound can photodegrade rapidly. Laboratory experiments have shown a half-life of 0.6 days for aqueous photolysis in sterile pH 5 buffer solution under xenon light. epa.govmass.govregulations.govfao.org This rapid breakdown in the presence of sunlight is a significant dissipation route for shallow water bodies with low suspended sediment. beyondpesticides.org
Identification of Photolytic Degradates (Malonamic Acid, Oxamic Acid, Acid Amides)
Studies have identified several photoproducts resulting from the aqueous photolysis of this compound. The major identified degradates include oxamic acid and malonamic acid. epa.govmass.govregulations.govvkm.nofao.orgbeyondpesticides.orgpublications.gc.ca Other unidentified metabolites, described as two or three carbon acid amides, have also been observed. mass.govregulations.govbeyondpesticides.orgpublications.gc.ca
Table 1: Identified Photolytic Degradates of this compound
| Degradate | Description |
| Oxamic Acid | Major photoproduct |
| Malonamic Acid | Major photoproduct |
| Acid Amides | Unidentified, 2-3 carbon chain degradates |
Microbial Metabolism in Soil Systems
Microbial metabolism is another important process contributing to the degradation of this compound in soil systems under aerobic conditions. epa.govepa.govregulations.govvkm.nobeyondpesticides.org
Aerobic Soil Degradation Kinetics and Half-Life Variability across Soil Types
This compound is steadily degraded in soil under aerobic conditions, although the degradation rate can vary depending on soil type and conditions. mass.govvkm.noresearchgate.net Aerobic soil half-lives (DT50) have been reported to range widely, from 14.7 to 147.5 days in laboratory studies. epa.govmass.govregulations.govvkm.no Field dissipation studies have shown DT50 values ranging from 4 to 54 days, indicating moderate to high dissipation in the field. mass.govvkm.nofao.orgpublications.gc.ca Factors such as soil texture, organic matter content, temperature, and moisture availability can influence the degradation rate. vkm.noresearchgate.netresearchgate.net For risk assessment purposes, a half-life of around 103.5 days has been used by the EPA based on studies where material balance criteria were met. epa.gov
Table 2: Aerobic Soil Degradation Half-Life (DT50) Variability
| Study Type | DT50 Range (days) | Notes |
| Laboratory (Aerobic) | 14.7 - 147.5 | Variability across different soils |
| Field Dissipation | 4 - 54 | Influenced by field conditions |
Formation of Carbon Dioxide and Non-Extractable Residues
Table 3: Major End Products of Aerobic Soil Degradation
| Product | Description |
| Carbon Dioxide (CO2) | Result of mineralization, particularly the phenyl ring |
| Non-Extractable Residues | Radioactivity bound within the soil matrix |
Stability under Anaerobic Soil Conditions
Research indicates that this compound is expected to be stable in anaerobic soil environments. mass.gov Studies have shown very slow degradation under anaerobic conditions, with no estimated degradation rate reported in one assessment. vkm.no Only minor metabolites were observed under these conditions. vkm.no
Hydrolytic Stability in Aquatic and Terrestrial Environments
This compound demonstrates stability against direct hydrolysis across a range of pH conditions (pH 5 to pH 9) and temperatures (20°C and 50°C). epa.govfao.orgpublications.gc.caherts.ac.ukregulations.gov This stability suggests that chemical hydrolysis is not a significant route of degradation for this compound in aquatic or terrestrial environments. epa.govpublications.gc.caepa.gov
Degradation in Sediment-Water Systems
The degradation of this compound in sediment-water systems varies depending on the presence of oxygen.
Stability in Anaerobic Sediment-Water Systems
This compound has been found to be stable in anaerobic sediment-water systems. epa.govpublications.gc.caregulations.govepa.govblm.gov No significant transformation occurred in tested anaerobic water sediment systems. publications.gc.ca The parent compound primarily remains in the water phase, with lower concentrations in the sediment. publications.gc.ca Very little mineralization and no major transformation products were observed under anaerobic conditions. publications.gc.ca
Environmental Mobility and Transport Processes
This compound is characterized by high mobility in soil. mass.govvkm.noregulations.govepa.govmdpi.comcsic.es This is attributed to its high solubility in water and very low adsorption to soils, particularly because it exists predominantly in its anionic form at environmentally relevant pH values. mass.govvkm.noregulations.govepa.govmdpi.comcsic.es
Soil Adsorption and Desorption Dynamics
This compound is weakly sorbed to soil. epa.gov Laboratory Freundlich adsorption isotherm studies have yielded Kd values ranging from 0.03 to 0.72 mL/g and adsorption Koc values from 1.05 to 24.3 mL/g across various soils. epa.gov Another assessment reported a range of Kf values from 0.01 to 0.73 (arithmetic mean 0.17) and Koc values from 0.31 to 21.7 (arithmetic mean 8.3), classifying the sorption as low. vkm.no
Adsorption of this compound is highly correlated with soil organic matter and texture, with binding increasing with higher organic matter and clay content. researchgate.net Soil pH, however, does not appear to be significantly correlated with binding. researchgate.net Compared to other herbicides like picloram (B1677784), this compound has shown greater soil sorption in some studies, suggesting a potentially lower leaching potential than picloram. usda.gov Freundlich distribution coefficients (Kf) for this compound were higher than those for picloram in all soils tested in one study, with Kf values for this compound ranging from 0.35 to 0.96 in different soils. usda.gov
The anionic form of this compound in typical field soil pH ranges can be repelled by the negative charge of soil surfaces, influencing its sorption behavior. usda.gov While generally weakly sorbed, the degree of adsorption can impact its degradation rate, as higher organic carbon content can increase herbicide adsorption, potentially leading to slower degradation. mdpi.comcsic.es
Table 1: Summary of this compound Degradation Half-Lives
| Environment Type | Condition | Half-Life Range (days) | Notes | Source |
| Aerobic Soil | Laboratory | 31.5 - 533.2 | In 5 soils | epa.govcdnsciencepub.com |
| Laboratory | 26.2 - 144.7 | Aerobic degradation | mdpi.comcsic.es | |
| Laboratory | 26 - 147 | Geometric mean 56 days | vkm.novkm.no | |
| Laboratory | 402 | At 10°C | vkm.novkm.no | |
| Field | 32, 20 | Field dissipation studies | epa.gov | |
| Field | 9 - 54 | Bare ground studies | mass.gov | |
| Field | 4 - 22 | Geometric mean 12 days, dissipation | vkm.no | |
| Field | 8.2 - 23.0 | Agricultural soils, grasslands | mdpi.comcsic.es | |
| Anaerobic Soil | Expected | Stable | mass.gov | |
| Laboratory | Very stable | No degradation rate estimated | vkm.no | |
| Hydrolysis | pH 5-9, 20-50°C | Stable | Direct hydrolysis | epa.govherts.ac.ukregulations.gov |
| Aerobic Sediment-Water | Laboratory | 462 - 990 | Total system half-lives | epa.govpublications.gc.caepa.govblm.gov |
| Laboratory | 460 - 3300 | Aerobic aquatic metabolism | regulations.gov | |
| Laboratory | 83 - 104 | First phase, biphasic Hockey Stick | vkm.no | |
| Anaerobic Sediment-Water | Laboratory | Stable | No transformation observed | epa.govpublications.gc.caregulations.govepa.govblm.gov |
| Aqueous Photolysis | Laboratory | 0.6 | In shallow, clear water | mass.govvkm.noepa.govregulations.govepa.gov |
| Soil Surface Photolysis | Laboratory | 72 | Moderately slowly | epa.gov |
Table 2: Summary of this compound Soil Adsorption Data
| Parameter | Range (mL/g) | Mean (mL/g) | Notes | Source |
| Freundlich Kd | 0.03 - 0.72 | - | Laboratory, 8 US and European soils, 48hr | epa.gov |
| Freundlich Koc | 1.05 - 24.3 | - | Laboratory, 8 US and European soils, 48hr | epa.gov |
| Freundlich Kf | 0.01 - 0.73 | 0.17 | Arithmetic mean | vkm.no |
| Freundlich Koc | 0.31 - 21.7 | 8.3 | Arithmetic mean | vkm.no |
| Freundlich Kd (vs Picloram) | 0.106 - 0.697 | - | In 8 soils | researchgate.net |
| Freundlich Kf (vs Picloram) | 0.35 - 0.96 | - | In 5 soils, higher than picloram Kf | usda.gov |
Table 3: this compound Adsorption to Clay Minerals (Kf values)
| Clay Mineral | Kf (mL/g) | Source |
| Kaolinite | 5.63 | usda.gov |
| Bentonite | 2.29 | usda.gov |
| Montmorillonite | 608.90 | usda.gov |
Influence of Soil Organic Matter and Texture on Binding Affinity
Research indicates that the binding of this compound to soil is significantly correlated with soil organic matter and texture. easychem.orgfishersci.caherts.ac.ukfishersci.ca Studies have shown a positive correlation between this compound adsorption and the content of organic matter, silt, and clay in soil. herts.ac.uk Conversely, a negative correlation has been observed with sand content. herts.ac.uk Soils with higher percentages of organic matter and clay tend to adsorb this compound more tightly compared to sandy soils. easychem.orguni.lu
Comparative Adsorption Characteristics with Other Pyridine (B92270) Carboxylic Acids (e.g., Clopyralid (B1669233), Picloram)
When compared to other pyridine carboxylic acid herbicides like clopyralid and picloram, this compound generally exhibits greater soil adsorption potential. Laboratory studies have shown that this compound adsorbed more tightly than clopyralid in a majority of tested soils. easychem.orgfishersci.ca Adsorption Kd values for clopyralid have been reported in the range of 0.083 to 0.364, while those for this compound ranged from 0.106 to 0.697 in comparative studies. easychem.orgfishersci.ca Similarly, Freundlich distribution coefficients (Kf) for this compound were found to be higher than those for picloram in all tested soils. Soil thin-layer chromatography studies further support these findings, indicating that this compound is less mobile (Rf = 0.82) than clopyralid (Rf = 0.91), although both compounds demonstrate mobility in soil. easychem.orgfishersci.ca This greater soil sorption of this compound compared to picloram and clopyralid suggests a reduced potential for off-target movement in soil.
Table 1: Comparative Soil Adsorption and Mobility Parameters
| Herbicide | Kd Range (mL/g) | Koc Range (mL/g) | Rf (Soil TLC) |
| This compound | 0.03 - 0.72 wikipedia.orguni.lu / 0.106 - 0.697 easychem.orgfishersci.ca | 1.05 - 24.3 wikipedia.orguni.luherts.ac.ukmade-in-china.com | 0.82 easychem.orgfishersci.ca |
| Clopyralid | 0.01 - 0.10 / 0.083 - 0.364 easychem.orgfishersci.ca | ~6 (average) | 0.91 easychem.orgfishersci.ca |
| Picloram | ~0.5 | Not specified in sources for comparison | Not specified in sources for comparison |
Note: Ranges and values may vary depending on the specific soil types and methodologies used in different studies.
Leaching Potential to Groundwater Systems
This compound is characterized by a high potential for leaching through soils and contaminating groundwater. maine.govthegoodscentscompany.comherts.ac.uk This is primarily attributed to its high water solubility and its tendency to remain in the anionic form, which minimizes adsorption to soil particles. wikipedia.orgthegoodscentscompany.comherts.ac.ukwikipedia.org
Factors Promoting High Mobility (High Solubility, Anionic Form)
The high water solubility of this compound, reported as 2.48 g/L at 20°C or 2480 mg/L, is a key factor promoting its mobility in soil water. wikipedia.org Furthermore, this compound has a low pKa of 2.56, meaning that at typical environmental pH values, greater than 99.9% of the compound will be in its anionic form. wikipedia.orgherts.ac.uk This anionic nature significantly reduces its adsorption to negatively charged soil components like clay and organic matter, thereby increasing its propensity to move with water through the soil profile. herts.ac.uk
Assessment of Groundwater Contamination Risk and Predicted Concentrations
The potential for groundwater contamination by this compound is considered high, particularly in areas with permeable soils and shallow water tables, or when significant rainfall occurs shortly after application. herts.ac.uk Modeling studies have predicted that this compound can reach groundwater, with some simulations indicating a very high potential for concentrations to exceed the threshold of 0.1 µg/L. wikipedia.org For instance, in a European risk assessment, this threshold was exceeded in 6 out of 9 evaluated FOCUS scenarios, with the highest estimated concentration reaching 0.31 µg/L. In Canada, groundwater modeling predicted acute and chronic estimated environmental concentrations of 66.7 µg a.i./L. Despite these predictions of potential contamination, assessments often conclude that the estimated concentrations in groundwater are substantially below levels considered to be of health concern. herts.ac.uk
Table 2: Predicted Groundwater Concentrations and Exceedance Rates
| Assessment/Scenario | Predicted Concentration (µg/L) | Exceedance of 0.1 µg/L Threshold | Notes |
| FOCUS Scenarios (6 of 9) | Up to 0.31 | Yes | Highest estimated concentration |
| Canada Modelling | 66.7 (acute and chronic EECs) | Yes (relative to 0.1 µg/L) | Based on Canadian use conditions |
Note: Predicted concentrations can vary significantly depending on the model, scenario parameters, and environmental conditions.
Surface Water Runoff and Dissipation
Surface water runoff is identified as a major pathway for the dissipation of this compound from treated areas. wikipedia.orgherts.ac.uk The compound's high solubility and limited soil adsorption facilitate its transport with rainwater runoff into surface water bodies. wikipedia.org Entry into aquatic systems can also occur through spray drift and leaching from soil into groundwater that recharges surface water. wikipedia.org
Once in surface water, this compound can persist and remain mobile, although its dissipation can be influenced by photolysis. herts.ac.uk Aqueous photolysis is a relatively rapid degradation process for this compound in shallow, clear water, with a reported half-life of 0.6 days. wikipedia.orgherts.ac.uk However, the rate of photolysis in natural aquatic environments can be slower due to factors such as water depth, light attenuation by suspended solids, and cloud cover. wikipedia.orgwikipedia.org In treated ponds, aquatic field dissipation studies have shown half-lives ranging from 10.8 to 14.6 days. herts.ac.uk Degradation in aerobic sediment-water systems is slow, with reported half-lives ranging from 462 to 990 days, and this compound is stable under anaerobic sediment-water conditions. uni.lu Implementing vegetative buffer strips between treated areas and surface water features can help reduce the loading of this compound through runoff and sediment transport.
Table 3: this compound Dissipation Half-Lives in Water
| Process | Environment | Half-Life (approximate) | Notes |
| Aqueous Photolysis | Shallow, clear water | 0.6 days wikipedia.orgherts.ac.uk | Can be slower in natural conditions wikipedia.orgwikipedia.org |
| Aquatic Dissipation | Treated ponds | 10.8 - 14.6 days herts.ac.uk | Field studies |
| Aerobic Metabolism | Sediment-water systems | 462 - 990 days uni.lu | Slow degradation |
| Anaerobic Metabolism | Sediment-water systems | Stable uni.lu | No significant degradation |
Transport of Dissolved Residues from Treated Areas
Runoff is identified as a primary mechanism for the off-site transport of this compound, accounting for a significant portion of the total transport from treated fields to water bodies. mass.gov Leaching through the soil profile is another important pathway, particularly given this compound's high mobility in most soils. beyondpesticides.orgmass.govepa.govherts.ac.ukwa.gov Field studies have shown leaching depths ranging from 6 to 36 inches. mass.gov The potential for groundwater contamination is higher in areas with shallow groundwater or when rainfall occurs shortly after application. mass.gov
Persistence of Residues in Surface Water Bodies
Once this compound enters surface water, it can persist and remain mobile. mass.gov While it is stable to microbial degradation in sediment and water systems, photolysis can be an important route of degradation in shallow, clear water under favorable light conditions, with a reported half-life of 0.6 days. beyondpesticides.orgmass.govepa.govvkm.novkm.noepa.govwisconsin.gov However, in murky or deeper water, where light penetration is limited, photolysis is less significant, and the compound can persist longer. mass.gov Aquatic field dissipation studies in treated ponds have shown half-lives ranging from 10.8 to 14.6 days. mass.gov Experimental data from water-sediment studies suggest that this compound can be persistent, with reported DT50 values of 93 days (first phase) and 1113 days (second phase), although photolytic degradation is expected to cause a more rapid decrease in concentration in surface water under field conditions. vkm.novkm.no
Atmospheric Transport Mechanisms
This compound has a very low vapor pressure, indicating that volatilization from wet soils is unlikely to be a significant atmospheric transport mechanism. epa.govherts.ac.ukblm.govnih.gov However, atmospheric transport can occur through other means, primarily spray drift and, potentially, wind-erosion driven dust transport. epa.govblm.gov
Assessment of Spray Drift Dispersion
Spray drift is a recognized pathway for the off-site movement of this compound during application. epa.govblm.gov It can result in the deposition of herbicide residues onto non-target terrestrial areas and into water bodies adjacent to the treatment site. epa.govalabamacounties.orgblm.gov Applicators are typically required to use coarser droplet sizes and avoid application during high wind speeds to minimize spray drift. alabamacounties.org Modeling has been used to estimate off-site herbicide transport due to spray drift. blm.gov
Potential for Wind-Erosion Driven Dust Transport
While this compound has very low adsorption to soils, particularly those with low organic matter, there is a potential for it to be transported on wind-eroded sediment particles. epa.govepa.gov This is more likely to occur in soils with high silt and/or fine to very fine sand fractions and low organic matter content, under conditions of sufficient wind speed. epa.govusda.govunl.edu Models have been used to predict the transport and deposition of herbicides sorbed to wind-blown dust. blm.gov Studies on other herbicides like glyphosate (B1671968) and AMPA have demonstrated that wind-eroded sediment and dust can be environmental transport pathways, carrying residues far from application areas. researchgate.netresearchgate.net The amount of this compound transported by wind erosion depends on factors such as the application method, depth of incorporation into the soil, persistence in the soil, wind speed, and surface conditions. usda.gov
Environmental Persistence and Long-Term Residue Behavior
This compound is generally considered persistent in the environment. beyondpesticides.orgmass.gov Its degradation in soil primarily occurs through aerobic microbial metabolism, although the rate can vary depending on soil type and conditions. beyondpesticides.orgmass.govepa.govpublications.gc.ca Photodegradation on soil is generally slow. mass.govnih.govpublications.gc.ca
Variability in Soil Half-Lives Across Diverse Environmental Conditions
The persistence of this compound in soil is characterized by a wide range of reported half-lives, reflecting the variability in environmental conditions. In aerobic soils, half-lives have been reported to range from 31.5 days to 193 days in various soils, with an average of 103.7 days. mass.gov Other sources report a range of 5 to 533 days, with a typical time of 103 days. beyondpesticides.orgwa.govblm.gov Laboratory studies have shown DT50 values ranging from 26.2 to 144.7 days under aerobic degradation. csic.es Field dissipation studies in bare ground have shown half-lives in the range of 9 to 54 days. mass.gov Factors influencing soil half-life include soil type, moisture content, and temperature. csic.esresearchgate.net Degradation can be slower in soils with higher organic carbon content due to increased adsorption. csic.esresearchgate.net Slower degradation and higher half-life values have also been observed in soils with lower moisture content. csic.esresearchgate.net this compound is expected to be stable in anaerobic soils, where degradation slows dramatically. mass.gov The persistence of this compound in soil can lead to carryover effects, potentially damaging sensitive crops planted in subsequent seasons. wikipedia.orgcsic.esresearchgate.netepa.gov
Table 1: Summary of this compound Half-Lives in Different Environmental Compartments
| Environmental Compartment | Half-Life Range (days) | Primary Degradation Mechanism(s) | Source(s) |
| Surface Water (Photolysis) | ~0.6 | Photolysis | beyondpesticides.orgmass.govepa.govepa.govwisconsin.gov |
| Treated Ponds (Field) | 10.8 - 14.6 | Dissipation (includes transport) | mass.gov |
| Water/Sediment Studies | 93 - 1113 | Persistence (less degradation) | vkm.novkm.no |
| Aerobic Soil (Lab) | 26.2 - 193 | Aerobic Metabolism | mass.govcsic.es |
| Aerobic Soil (Range) | 5 - 533 | Aerobic Metabolism | beyondpesticides.orgwa.govblm.gov |
| Bare Ground (Field) | 9 - 54 | Dissipation (includes transport) | mass.gov |
| Anaerobic Soil | Stable (Expected) | Slows dramatically | mass.gov |
Table 2: Variability in Aerobic Soil Half-Lives Across Different Soils
| Soil Type/Conditions | Aerobic Soil Half-Life (days) | Source(s) |
| Various Soils (Lab) | 31.5 - 193 | mass.gov |
| One Soil System (Lab) | 103.5 | epa.govepa.gov |
| Soils with GC Amendment | Up to 4.6 times higher than unamended soils | csic.esresearchgate.net |
| Soils with Lower Moisture | Up to 2.3 times higher than higher moisture soils | csic.esresearchgate.net |
Observed Persistence in Aquatic Ecosystems
The persistence of this compound in aquatic ecosystems varies depending on conditions. While it is highly soluble in water, its degradation pathways in aquatic environments show differing rates. made-in-china.comherts.ac.ukmass.gov
Under favorable light conditions, this compound can undergo rapid photodegradation in shallow, clear water, with a reported half-life of 0.6 days. wisconsin.govmass.gov However, this process is expected to be slower under typical environmental conditions due to factors such as light attenuation in deeper or murky water and cloud cover. publications.gc.ca
In contrast to photodegradation, this compound demonstrates significant persistence under aerobic and anaerobic biotransformation conditions in aquatic systems. publications.gc.caepa.govcanada.ca Studies indicate that it is stable to hydrolysis and anaerobic aquatic metabolism. epa.gov Aerobic aquatic metabolism is slow, with reported half-lives exceeding 500 days. epa.gov Longer persistence has also been observed in water sediments, with reported half-lives ranging from 462 to 990 days under hydrolysis conditions. wisconsin.gov
Aquatic field dissipation studies in treated ponds have shown half-lives in the range of 10.8 to 14.6 days. mass.gov This suggests that while photolysis can contribute to dissipation in surface water, particularly in shallow areas, the compound can still persist in the aquatic environment, especially in sediment and under conditions less conducive to photodegradation. wisconsin.govmass.govepa.gov
The potential for this compound to enter surface water exists through spray drift, runoff, and leaching from soil. publications.gc.ca Once in surface water, any residue not subject to photolysis is expected to persist and remain mobile. mass.gov
Survival and Phytotoxic Activity within Composting Processes
This compound has been shown to survive the composting process and can retain its phytotoxic activity in the finished compost. biocycle.netbiocycle.net This is a significant concern, particularly for gardeners and farmers who use compost derived from feedstocks that may have been treated with this compound, such as grass clippings, hay, straw, and manure from grazing animals. wikipedia.orgbiocycle.netbiocycle.netca.govresearchgate.net
Studies and observations have indicated that this compound can persist in compost at concentrations low enough to cause damage to sensitive broadleaf plants. biocycle.netbiocycle.netresearchgate.net Phytotoxic effects, such as the curling and twisting of plant leaves, have been observed in plants grown in compost contaminated with this compound residues. wikipedia.orgbiocycle.net
Research has demonstrated that this compound can be phytotoxic at very low concentrations in compost, with reported levels as low as 1 part per billion (ppb) capable of causing effects on sensitive species. biocycle.netbiocycle.net Other persistent herbicides in the same chemical family, such as clopyralid, also exhibit similar behavior but may require slightly higher concentrations (e.g., 10 ppb for clopyralid) to induce comparable phytotoxic effects. biocycle.netbiocycle.net
The persistence of this compound during composting is attributed to its stability. While some degradation can occur, it is often insufficient to reduce concentrations below phytotoxic levels, especially considering the low concentrations at which it can cause plant injury. biocycle.netresearchgate.net Studies have shown that even after extended composting periods, significant percentages of persistent herbicides like this compound can remain. biocycle.net
Contamination of compost feedstocks typically occurs when animals graze on pastures treated with this compound or are fed hay or straw from treated areas. wikipedia.orgbiocycle.netca.govresearchgate.net The herbicide passes through the animal and remains active in the manure, which is then used in composting. wikipedia.orgbiocycle.netca.govresearchgate.net Once a composting facility is contaminated, the resulting compost can adversely impact non-target plants when applied to gardens or agricultural fields. ca.gov
Efforts to mitigate this issue include modifying feedstock recipes and utilizing plant bioassays to test finished compost for phytotoxic residues before distribution. biocycle.net
Observed Phytotoxicity Levels in Compost
| Herbicide | Phytotoxic Concentration (approx.) |
| This compound | 1 ppb |
| Clopyralid | 10 ppb |
Note: These values represent approximate concentrations at which phytotoxic effects on sensitive plants have been observed in compost. biocycle.netbiocycle.net
Persistence in Soil vs. Composting
While this compound degrades in soil through microbial metabolism with varying half-lives depending on soil type (ranging from approximately 31.5 to 193 days in aerobic soils), its behavior in the thermophilic and varied microbial environment of composting can differ. wisconsin.govmass.govbiocycle.net The composting process, despite its microbial activity, does not consistently or sufficiently degrade this compound to eliminate its phytotoxicity, leading to concerns about its presence in finished compost. biocycle.netbiocycle.netresearchgate.net
Ecotoxicological Assessment and Ecological Risk Characterization
Impacts on Non-Target Flora
The impact of aminopyralid on non-target flora is a significant aspect of its ecological risk assessment. Its selectivity towards broadleaf plants means that while grasses are generally tolerant, dicotyledonous non-target species can be susceptible to its effects. mass.govusda.gov
Sensitivity of Dicotyledonous Broadleaf Plants
Dicotyledonous broadleaf plants exhibit varying degrees of sensitivity to this compound. The herbicide's auxin-like activity disrupts their growth processes, leading to symptoms such as stunted growth, curled and cupped leaves, and distorted shoot tips. beyondpesticides.orgrhs.org.uk
Studies have shown that sensitive dicots, such as soybeans, can be affected by very low concentrations of this compound. blm.gov The level of sensitivity can vary depending on the plant species, environmental conditions, and application rates. researchgate.netumn.edu
Effects on Species Richness and Community Composition
This compound application can lead to reductions in species richness within plant communities, particularly affecting dicotyledonous species. Research in native plant communities treated with this compound has shown a decrease in the number of plant species. researchgate.netcambridge.orgcambridge.org For example, in one study, species richness in native plant communities treated with this compound was reduced from approximately 12 to 9 species. researchgate.netcambridge.orgcambridge.org
While this compound can effectively control target invasive broadleaf weeds, the resulting shift in species composition may not necessarily lead to a plant community resembling the original native state. researchgate.netcambridge.orgcambridge.org In some cases, the reduction in dicot abundance can lead to an increase in the cover of non-native monocots. usda.gov
Data on the effects of this compound on species richness and cover in different plant communities are presented in the table below:
| Community Type | Treatment Rate (g ae/ha) | Time After Treatment (MAT) | Species Richness (Treated vs. Control) | Dicot Cover (Treated vs. Control) | Monocot Cover (Treated vs. Control) | Source |
| Native Plant Community | 120 | 22 | Reduced (approx. 12 to 9 species) | Not specified, but dicots affected | Increased | researchgate.netcambridge.orgcambridge.org |
| Canada Thistle-Infested | 120 | 22 | Similar to untreated control | Not specified, but dicots affected | Increased | researchgate.netcambridge.orgcambridge.org |
| California Annual Grassland | 53 & 123 | 1st Season | Reduced | Reduced significantly | Not specified | researchgate.net |
| California Annual Grassland | 53 | 3rd Season | No significant effect | No significant effect | Not specified | researchgate.net |
| Invaded Meadow | 30 | 2nd Year | No detectable negative effect | Nonnative dicots reduced | Increased nonnative monocots | usda.gov |
| Invaded Meadow | Higher rates | 2nd Year | 24% to 43% reductions | Not specified | Not specified | usda.gov |
Transitory vs. Persistent Effects on Native Forb Communities
The effects of this compound on native forb communities can be transitory, particularly at lower application rates. researchgate.netresearchgate.net Studies in California annual grasslands showed that while this compound initially reduced dicot cover and species richness in the first season after treatment, these differences were less pronounced in the second season and no longer significant at the low rate by the third season. researchgate.net Similarly, research suggests that negative impacts on desirable native forb communities can be transitory. researchgate.net
However, the persistence of this compound in soil and manure can lead to longer-lasting effects on sensitive broadleaf plants. mass.govbeyondpesticides.orgrhs.org.uk this compound can remain in soil for a moderate period, with half-lives ranging from approximately 31.5 to 193 days in aerobic soils. mass.govepa.gov It can also pass largely unchanged through the digestive systems of animals that have grazed on treated vegetation, leading to contaminated manure that can damage sensitive plants when used as compost or mulch. mass.govbeyondpesticides.orgrhs.org.uk This contamination can persist in manure for a year or longer. rhs.org.uk
Evaluation of Impacts on Endangered and Threatened Plant Species
The potential impact of this compound on endangered and threatened plant species is a significant concern due to the sensitivity of broadleaf plants to the herbicide's mode of action. blm.govmass.gov Ecological risk assessments consider the potential risks to rare, threatened, and endangered (RTE) plant species. blm.gov
Because this compound can pose risks to non-target terrestrial plants, it is assumed to have the potential to cause adverse effects, including reduced survival and reproductive impairment, to listed species that rely on specific plant species or multiple plant species for their life cycle. epa.gov Levels of concern (LOCs) have been exceeded for listed plants, indicating a potential risk from this compound use, including from drift and runoff. beyondpesticides.org
Consequences for Plants Serving as Food Sources for Wildlife
The impact of this compound on non-target plants that serve as food sources for wildlife is also a consideration in ecological risk assessments. mass.gov Effects on non-target plants that might not be endangered themselves but are food sources for endangered animal species are of concern. mass.gov While this compound is generally considered to have low toxicity to terrestrial animals, the reduction or alteration of plant communities that provide food could indirectly affect wildlife. blm.govmass.govwa.gov
Responses of Aquatic Macrophytes and Algae
This compound is generally not considered highly toxic to aquatic macrophytes and algae, although some sensitivity has been observed in certain species. mass.govconfex.comepa.gov Studies indicate that this compound is slightly toxic to algae and aquatic vascular plants. confex.comepa.govwisconsin.gov Some aquatic plants have shown sensitivity at concentrations as low as 88 parts per million. blm.gov
While aquatic macrophytes have been shown to be more sensitive than aquatic organisms in some cases, this compound is generally not toxic to them. mass.gov The aquatic macrophyte Lemna, a monocot species, has been shown to be not sensitive to this compound, which aligns with the herbicide's selectivity towards dicot plants. publications.gc.ca However, emergent and submerged dicot macrophytes are expected to be susceptible based on the herbicide's mode of action. publications.gc.ca
Despite its mobility in soil and potential for runoff, the risk for toxic effects on aquatic plants and algae is often considered minimal, even without buffer zones, due to factors like rapid photolytic degradation in surface water and dilution. wisconsin.govvkm.no
Field-Scale Assessments of Plant Community Responses
Field-scale assessments provide valuable insights into the effects of this compound on complex plant communities, complementing laboratory studies which typically evaluate single species in controlled environments. Studies have investigated the impact of this compound on multi-species plant communities, including native and introduced species, under field conditions. nih.govoup.com Research indicates that the sensitivity of plant species to this compound can vary, and effects observed in the field may differ from those seen in greenhouse settings for some herbicides. nih.gov
In field trials, the effects of this compound on plant communities have been shown to depend on factors such as herbicide concentration and the number of applications. oup.com For instance, one study found that while one species was largely eliminated by this compound at nearly all tested concentrations, the effects on other species within the community were less pronounced and more variable. nih.gov Increasing the number of applications did not necessarily lead to community recovery in these trials. oup.com Another field study in a meadow community demonstrated that a low rate of this compound had the potential to reduce the abundance of nonnative dicot species with minimal negative impacts on the abundance and richness of native species. usda.gov Higher application rates, however, resulted in significant reductions in the richness of both native and nonnative species groups. usda.gov
This compound's mode of action is specific to broadleaf plants (dicots), mimicking the auxin plant growth hormone, which generally makes it non-toxic to grasses (monocots). mass.govwikipedia.org However, sensitive non-target broadleaf plants, including some aquatic vascular plants, have been identified as organisms of concern. mass.govepa.govnnrg.org Incidents of damage to non-target flora have been reported, with this compound use listed as a possible or probable cause in some cases. blm.gov
Contamination of compost and manure with this compound residues has been identified as a route of exposure leading to adverse effects on sensitive broadleaf plants, such as potatoes, tomatoes, and beans, in gardens and agricultural settings. mass.govwikipedia.orgbeyondpesticides.orgbeyondpesticides.org this compound can persist in a biologically available state for several years after application and accumulate in grasses and subsequently in the manure of animals that have grazed on treated vegetation. mass.govwikipedia.orgbeyondpesticides.orgbioone.org
Effects on Non-Target Fauna
This compound has been evaluated for its potential toxicity to various non-target fauna, including aquatic and terrestrial invertebrates, birds, and amphibians.
Aquatic Invertebrate Sensitivity and Life Cycle Effects
Studies on aquatic invertebrates, such as the water flea (Daphnia magna) and mysid shrimp (Americamysis bahia), indicate that this compound is practically non-toxic to slightly toxic on an acute exposure basis. epa.govnnrg.orgwa.govnih.gov For Daphnia magna, a 48-hour EC50 value of >98.6 mg/L has been reported, and a manufacturer-reviewed study reported an EC50 of >460 mg/L for acute immobilization. wa.gov Acute toxicity testing with estuarine/marine invertebrates, including the Eastern oyster (Crassostrea virginica) and mysid shrimp, showed LC50 values exceeding 100 mg a.e./L, classifying this compound as practically non-toxic to these organisms acutely. nih.gov
Chronic toxicity studies with freshwater invertebrates, such as Daphnia magna, exposed to this compound or formulations containing this compound, have shown no adverse effects up to the highest tested concentrations in some cases. regulations.gov However, there is some uncertainty regarding the potential risk to freshwater invertebrates as not all required data may have been submitted for evaluation. regulations.gov
Terrestrial Invertebrate Responses (e.g., Arthropods, Earthworms, Honeybees)
This compound has been shown to be practically non-toxic to terrestrial invertebrates, including honeybees and earthworms, based on bioassays. epa.govnnrg.orgbeyondpesticides.orgusda.govpsu.edu For honeybees, a contact toxicity limit test showed no mortality at a dose of 0.1 mg/bee. usda.gov The U.S. EPA classifies this compound as practically non-toxic to honeybee adults on an acute exposure basis. regulations.gov Risks to other terrestrial invertebrates, such as beneficial arthropods and earthworms, are primarily characterized when specific toxicity data are available. regulations.gov
Avian Ecotoxicology: Acute and Dietary Exposure Studies
This compound is considered practically non-toxic to avian species based on acute oral and dietary exposure studies. epa.govnnrg.orgbeyondpesticides.orgwa.gov Acute oral toxicity studies with Northern Bobwhite quail have resulted in LD50 values greater than the highest tested doses, indicating low acute toxicity. epa.govwa.govnih.govepa.gov For example, an acute oral LD50 >2250 mg a.i./kg bw has been reported for bobwhite quail. wa.govepa.gov
In 5-day dietary toxicity studies with bobwhite quail and mallard ducks, LC50 concentrations were reported to be >5000 mg/kg, further supporting the low dietary toxicity to birds. epa.govwa.gov While clinical signs of toxicity such as reduced reaction to stimuli, lethargy, and loss of coordination were observed in some acute oral studies at various treatment levels, these effects were often transitory. nih.govepa.gov Chronic exposure of birds to this compound has resulted in no adverse effects up to the highest tested levels in some assessments. regulations.gov
Ecological Risk Assessment Methodologies and Frameworks
Ecological Risk Assessments (ERAs) for pesticides like this compound evaluate the potential risks to non-target plants and animals and their habitats. These assessments typically involve several steps, including exposure pathway evaluation, identification of risk characterization endpoints, and comparison of exposure estimates to toxicity values. blm.gov Exposure pathways evaluated for this compound include direct contact, indirect contact with contaminated foliage, ingestion of contaminated food items, off-site drift, surface runoff, wind erosion, and accidental spills. blm.gov
Endpoints used in ERAs can include acute mortality and adverse direct or indirect effects on growth, reproduction, or other ecologically important sublethal processes. blm.gov Measures of effect such as the no observed adverse effect level (NOAEL) and median lethal effect dose/concentration (LC50/EC50) are used to characterize risks. blm.gov
Risk quotients (RQs), which compare exposure estimates to toxicity endpoints, are often used to assess potential risks. regulations.govepa.gov RQs for terrestrial plants exposed to this compound have exceeded levels of concern, particularly for dicotyledonous plants. regulations.govepa.gov While direct risks to terrestrial and aquatic animals are generally considered low based on toxicity data, indirect risks through the loss of forage or habitat due to effects on terrestrial plants are possible. regulations.govepa.gov
ERAs for this compound have utilized models such as T-REX for estimating exposure to terrestrial animals through dietary consumption and GENEEC for simulating concentrations in surface water for aquatic exposure assessments. epa.gov The most sensitive toxicity endpoints from surrogate test species are used to estimate potential direct effects on acute and chronic reproductive, growth, and survival endpoints for taxonomic groups. epa.gov
Frameworks for ecological risk assessment, such as those used by the U.S. EPA, provide a structure for evaluating scientific information on the adverse effects of stressors on the environment. epa.gov These frameworks emphasize the importance of considering various exposure routes and ecological receptors to provide a comprehensive assessment of potential risks. blm.govepa.govepa.gov
Summary of Selected Ecotoxicity Data for this compound
| Taxonomic Group | Organism | Endpoint | Value | Citation |
| Aquatic Invertebrates | Daphnia magna | 48-hr EC50 | >98.6 mg/L | wa.gov |
| Aquatic Invertebrates | Americamysis bahia | 96-hr LC50 | >100 mg a.e./L | nih.gov |
| Terrestrial Invertebrates | Honeybee (Apis mellifera) | Contact Toxicity | No mortality at 0.1 mg/bee | usda.gov |
| Terrestrial Invertebrates | Earthworm | Toxicity | Practically non-toxic | epa.govnnrg.org |
| Birds | Northern Bobwhite Quail | Acute Oral LD50 | >2250 mg a.i./kg bw | wa.govepa.gov |
| Birds | Northern Bobwhite Quail | 5-day Dietary LC50 | >5000 mg/kg | epa.govwa.gov |
| Birds | Mallard Duck | 5-day Dietary LC50 | >5000 mg/kg | epa.govwa.gov |
| Amphibians | Northern Leopard Frog | 96-hr NOAEL | 95.2 ppm (mortality) | blm.gov |
| Aquatic Plants | Various species | Sensitivity | Some species affected at low conc. | blm.gov |
| Terrestrial Plants | Dicotyledonous plants | Sensitivity | Highly sensitive | mass.govepa.gov |
Derivation of Toxicity Reference Values (TRVs) for Ecological Receptors
Toxicity Reference Values (TRVs) are key components in ecological risk assessments, representing exposure concentrations or doses below which a defined level of adverse effect is unlikely to occur. TRVs for this compound are derived from ecotoxicological studies conducted on a range of surrogate test species representing different ecological receptor groups, including terrestrial and aquatic organisms.
Based on available toxicity information, this compound generally exhibits low acute and chronic toxicity to most terrestrial and aquatic animals. herts.ac.ukblm.govmass.govvkm.nowa.govwisconsin.gov Studies indicate that this compound is practically non-toxic to mammals, birds, fish, honeybees, and aquatic invertebrates on an acute exposure basis. wa.govwisconsin.govregulations.govepa.gov Chronic exposure studies with aquatic invertebrates, birds, and mammals have shown no adverse effects up to the highest levels tested. regulations.gov
However, some aquatic plants have demonstrated sensitivity to this compound, with effects observed at higher concentrations. blm.govwisconsin.govepa.gov For instance, studies with duckweed (a macrophyte) indicated low toxicity, with an EC50 value exceeding 88 mg a.s./L. vkm.novkm.no Algae have shown moderate sensitivity, with EC50 values ranging from 18 to >100 mg a.s./L. vkm.novkm.no Early life stage tests with freshwater fish have shown some chronic effects, but at concentrations exceeding those expected in the environment. epa.gov
For terrestrial organisms, while this compound is not acutely toxic to mammals via dermal and oral exposure, and has little toxic impact on birds and terrestrial invertebrates, dicotyledonous plants are significantly more sensitive than monocotyledonous plants. blm.govusda.gov This is consistent with its herbicidal mode of action. herts.ac.ukblm.govepa.gov
TRVs are selected from the lowest toxicity levels observed in the literature for various receptor groups. blm.gov Uncertainty factors may be incorporated into TRVs to account for variations in sensitivity among species and extrapolation from laboratory studies to field conditions. blm.gov
Calculation and Interpretation of Risk Quotients (RQs)
Ecological risk is characterized using the risk quotient (RQ) method. blm.govpublications.gc.ca The RQ is calculated as the ratio of the Estimated Environmental Concentration (EEC) to the Toxicity Reference Value (TRV) for a specific receptor and exposure pathway. blm.govepa.govpublications.gc.ca
Risk Quotient (RQ) = Estimated Environmental Concentration (EEC) / Toxicity Reference Value (TRV) blm.govpublications.gc.ca
EECs represent the predicted concentrations of this compound in various environmental media (e.g., surface water, soil, vegetation) following herbicide application. mass.govepa.gov These are typically estimated using exposure modeling based on proposed use patterns and the environmental fate properties of this compound, such as its mobility and persistence. mass.govepa.govusda.gov this compound is characterized by high solubility and mobility in soil, with potential for transport to surface and groundwater. herts.ac.ukmass.govvkm.noepa.govjournalejnfs.com Its persistence in soil can vary, and it is stable to hydrolysis and anaerobic aquatic metabolism, though it can photodegrade in shallow, clear water. herts.ac.ukmass.govvkm.noepa.gov
RQs are compared to predetermined Levels of Concern (LOCs) established by regulatory bodies like the U.S. EPA Office of Pesticide Programs (OPP). blm.govepa.gov These LOCs represent thresholds above which there may be a potential for adverse ecological effects. If an RQ exceeds the corresponding LOC, it indicates a potential risk to that specific receptor group and may trigger the need for risk mitigation measures or more refined assessments. blm.govepa.gov
For this compound, RQs for terrestrial plants have been found to exceed LOCs, particularly for dicots, indicating a potential for adverse effects on these non-target species through direct application and spray drift. regulations.gov Risks to terrestrial plants are also supported by reported ecological incidents. regulations.gov In contrast, modeled concentrations of this compound in environmental media are generally well below toxicity levels of concern for terrestrial and aquatic wildlife, resulting in minimal risk to aquatic life based on comparisons of modeled concentrations with benchmark values. mass.gov
Integration of Exposure and Effects Data in Risk Models
Ecological risk assessments for this compound integrate exposure data (EECs) and effects data (TRVs) within risk models to evaluate the potential for adverse impacts on ecological receptors. epa.gov These models consider various exposure pathways, including direct spray, dietary consumption, and exposure through contaminated water or sediment. wa.govepa.gov
Conceptual models are often developed to illustrate the potential stressor/receptor interactions and hypothesized exposure pathways. blm.govepa.gov For this compound, key exposure pathways include direct contact with spray, consumption of contaminated vegetation or prey, and exposure through surface or groundwater. wa.govepa.gov
Exposure modeling, such as the use of models like GLEAMS (Groundwater Loading Effects of Agricultural Management Systems), is employed to estimate this compound concentrations in different environmental compartments based on application rates, environmental fate properties, and site-specific conditions. mass.govusda.gov These estimated exposure concentrations are then compared to the derived TRVs to calculate RQs. blm.govepa.govpublications.gc.ca
While the RQ approach provides a screening-level assessment of potential risk, it does not quantitatively estimate the likelihood or magnitude of adverse effects. epa.gov More refined, probabilistic assessments may be conducted to provide a more detailed understanding of risk, although this is often beyond the scope of initial screening assessments. epa.gov
Considerations for Endangered Species Act Compliance
Ecological risk assessments for pesticides like this compound must consider potential impacts on federally listed threatened and endangered species and their critical habitats, in accordance with requirements such as those under the Endangered Species Act (ESA) in the United States. epa.govnoaa.govblm.gov
The assessment process involves determining whether the use of this compound may have "no effect" or "may affect" listed species or critical habitat. epa.govblm.govregulations.gov This evaluation considers the potential for direct and indirect effects of this compound exposure on these sensitive populations. blm.govepa.gov
Given that this compound is highly effective against broadleaf plants, there is a potential for indirect effects on listed animal species that are obligate or dependent on specific plant species for food or habitat. epa.gov Therefore, assessments for endangered species consider the co-occurrence of listed species in areas of this compound use and evaluate potential impacts on critical habitat. epa.gov
To minimize the potential for underestimating risk to rare, threatened, and endangered species, conservative approaches are often employed, such as using the lowest toxicity levels as TRVs, incorporating uncertainty factors, and using conservative exposure estimates. blm.gov Mitigation measures, such as establishing buffer zones near sensitive habitats, may be required to reduce potential exposure to listed species. vkm.noblm.gov Consultation with relevant wildlife agencies, such as the U.S. Fish and Wildlife Service and NOAA Fisheries, is a key step in the ESA compliance process. noaa.govblm.gov
Analysis of Ecological Incident Reports and Their Significance
Ecological incident reports provide valuable real-world data on observed adverse effects potentially linked to pesticide use. These reports, often compiled in databases like the EPA's Ecological Incident Information System (EIIS), contribute to the ecological risk assessment process by highlighting potential concerns that may not be fully captured by laboratory or modeling studies. blm.govregulations.gov
For this compound, ecological incident reports have primarily involved damage to non-target terrestrial plants, particularly crops. blm.govregulations.gov A significant number of these incidents have been associated with this compound residues present in compost and manure derived from animals that consumed treated vegetation. epa.govregulations.govregulations.govorganicresearchcentre.com this compound can persist in manure compost, and its residues can cause symptoms like stunting and leaf curl in sensitive plants when contaminated compost is used. regulations.govregulations.govorganicresearchcentre.com
These incident reports underscore the importance of considering all potential exposure pathways, including indirect routes like the use of contaminated organic matter. epa.govregulations.govregulations.gov The reported incidents have led to regulatory actions and proposed mitigation measures aimed at reducing compost contamination, such as prohibiting off-site composting of treated plant matter and manure until residues have declined, requiring clean-out periods for animals, and implementing stewardship programs to educate users about the risks. epa.govepa.gov While incident reports provide valuable information, they may be under-reported, suggesting that the actual number of incidents could be higher. regulations.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 213012 |
| Fluroxypyr | 3400 |
| Rimsulfuron | 84370 |
| Metsulfuron-methyl | 53551 |
| 2,4-D | 3031 |
| Picloram (B1677784) | 6377 |
| Triclopyr | 5542 |
| Clopyralid (B1669233) | 27604 |
| Hexachlorobenzene | 1185 |
| Pentachlorobenzene | 8382 |
Data Tables
Here are some data points from the text that can be presented as interactive tables:
| Receptor Group | Organism Example | Endpoint | Value (mg a.s./L or mg/kg) | Source Type |
| Aquatic Invertebrates | Daphnia magna | Acute EC50 | >100 | Laboratory Study |
| Aquatic Invertebrates | Daphnia magna | Chronic NOEC | 100 | Laboratory Study |
| Sediment Dwelling Org. | Chironomus riparius | Chronic NOEC | 130 (water), 46.7 (sediment) | Laboratory Study |
| Aquatic Plants | Duckweed | EC50 | >88 | Laboratory Study |
| Algae | N. pelliculosa | EC50 | 1.5-2.0 (Simplex formulation) | Laboratory Study |
| Fish | Rainbow Trout | Acute LC50 | >100 | Laboratory Study |
| Fish | Rainbow Trout | Chronic NOEC | 1.3 | Laboratory Study |
| Terrestrial Mammals | Rat | Acute Oral LD50 | >5000 | Laboratory Study |
| Terrestrial Birds | Northern Bobwhite Quail | Acute Oral LD50 | >2250 | Laboratory Study |
| Terrestrial Birds | Bobwhite Quail, Mallard Duck | Dietary LC50 | >5000 | Laboratory Study |
| Terrestrial Plants | Onion (Monocot) | Seedling Emergence EC25 | 29 g a.i./ha | Laboratory Study |
| Terrestrial Plants | Soybean (Dicot) | Seedling Emergence EC25 | >140 g a.i./ha | Laboratory Study |
Table 2: Summary of this compound Ecological Incident Reports (US) (Based on information available up to June 2020)
| Category | Number of Incidents | Probability (Probable/Possible) | Primary Cause/Issue |
| Terrestrial Plants | 11 (out of 11 total) | 4 Probable, 13 Possible (across all 17 incidents reviewed in 2015) blm.gov | Non-target crop damage, often linked to compost/manure contamination |
| Honey Bees | 2 | Unlikely | Not specified as likely caused by this compound regulations.gov |
This compound is a pyridine (B92270) carboxylic acid herbicide utilized for the control of broadleaf weeds in diverse settings, encompassing both agricultural and non-agricultural landscapes. herts.ac.ukepa.govepa.gov Its mechanism of action involves mimicking plant growth hormones, resulting in uncontrolled and disruptive growth in susceptible plant species. herts.ac.ukblm.gov A crucial aspect of characterizing the environmental risk posed by this compound is the assessment of its potential impact on non-target ecological receptors.
Derivation of Toxicity Reference Values (TRVs) for Ecological Receptors
Toxicity Reference Values (TRVs) serve as foundational metrics in ecological risk assessments. They represent exposure concentrations or doses below which a defined level of adverse ecological effect is considered unlikely to occur. TRVs for this compound are established based on data from ecotoxicological studies conducted on a variety of surrogate test species, chosen to represent different ecological receptor groups, including organisms in both terrestrial and aquatic environments.
Based on available toxicity data, this compound generally demonstrates low acute and chronic toxicity to the majority of terrestrial and aquatic animal species. herts.ac.ukblm.govmass.govvkm.nowa.govwisconsin.gov Acute exposure studies indicate that this compound is practically non-toxic to mammals, birds, fish, honeybees, and aquatic invertebrates. wa.govwisconsin.govregulations.govepa.gov Furthermore, chronic exposure studies involving aquatic invertebrates, birds, and mammals have not revealed adverse effects even at the highest tested concentrations. regulations.gov
However, certain aquatic plants have exhibited sensitivity to this compound, with effects being observed at higher exposure concentrations. blm.govwisconsin.govepa.gov For example, studies involving duckweed, an aquatic macrophyte, indicated low toxicity with an EC50 value exceeding 88 mg a.s./L. vkm.novkm.no Algae have shown a moderate level of sensitivity, with reported EC50 values ranging from 18 to >100 mg a.s./L. vkm.novkm.no While some chronic effects were noted in early life stage tests with freshwater fish, these occurred at concentrations higher than those typically anticipated in the environment. epa.gov
In the terrestrial environment, although this compound is not acutely toxic to mammals via dermal and oral routes and has limited toxic impact on birds and terrestrial invertebrates, dicotyledonous plants are considerably more sensitive than monocotyledonous plants. blm.govusda.gov This differential sensitivity aligns with this compound's intended function as an herbicide targeting broadleaf weeds. herts.ac.ukblm.govepa.gov
TRVs are typically derived using the lowest toxicity levels identified in the scientific literature for various receptor groups. blm.gov To account for potential variations in sensitivity among different species and to extrapolate from controlled laboratory settings to more complex field conditions, uncertainty factors may be incorporated into the TRV calculations. blm.gov
Calculation and Interpretation of Risk Quotients (RQs)
The ecological risk associated with this compound is characterized using the risk quotient (RQ) method. blm.govpublications.gc.ca The RQ is calculated by dividing the Estimated Environmental Concentration (EEC) by the corresponding Toxicity Reference Value (TRV) for a specific ecological receptor and exposure pathway. blm.govepa.govpublications.gc.ca
Risk Quotient (RQ) = Estimated Environmental Concentration (EEC) / Toxicity Reference Value (TRV) blm.govpublications.gc.ca
EECs represent the predicted concentrations of this compound expected to occur in various environmental compartments, such as surface water, soil, and vegetation, following its application. mass.govepa.gov These concentrations are generally estimated through exposure modeling, which takes into account the proposed application rates, the environmental fate properties of this compound (including its mobility and persistence), and site-specific environmental conditions. mass.govepa.govusda.gov this compound is known for its high solubility and mobility in soil, which suggests a potential for transport into surface and groundwater. herts.ac.ukmass.govvkm.noepa.govjournalejnfs.com While its persistence in soil can vary, it is stable against hydrolysis and anaerobic aquatic metabolism, although it can undergo photodegradation in shallow, clear water. herts.ac.ukmass.govvkm.noepa.gov
The calculated RQs are then compared against predetermined Levels of Concern (LOCs) established by regulatory bodies, such as the U.S. EPA Office of Pesticide Programs (OPP). blm.govepa.gov These LOCs serve as thresholds; if an RQ exceeds the relevant LOC, it indicates a potential for adverse ecological effects on that particular receptor group. Exceeding an LOC may necessitate the implementation of risk mitigation measures or trigger the need for more refined and detailed risk assessments. blm.govepa.gov
For this compound, RQs calculated for terrestrial plants, particularly dicots, have been found to exceed LOCs. regulations.gov This suggests a potential for adverse effects on these non-target plant species resulting from direct application and exposure through spray drift. regulations.gov The potential risks to terrestrial plants are further supported by documented ecological incident reports. regulations.gov Conversely, modeled environmental concentrations of this compound are generally significantly lower than the toxicity levels of concern for terrestrial and aquatic wildlife, indicating a minimal risk to aquatic life when comparing modeled concentrations to established benchmark values. mass.gov
Integration of Exposure and Effects Data in Risk Models
Ecological risk assessments for this compound involve the integration of exposure data (EECs) and effects data (TRVs) within structured risk models to evaluate the potential for adverse impacts on ecological receptors. epa.gov These models incorporate various potential exposure pathways, including direct contact with spray, consumption of contaminated food sources, and exposure through contaminated water or sediment. wa.govepa.gov
Conceptual models are frequently developed as part of this process to visually represent the potential interactions between the stressor (this compound) and the receptors, outlining hypothesized exposure pathways. blm.govepa.gov For this compound, significant exposure routes include direct contact with spray droplets, ingestion of contaminated vegetation or prey, and exposure through residues present in surface water or groundwater. wa.govepa.gov
Exposure modeling, utilizing tools such as GLEAMS (Groundwater Loading Effects of Agricultural Management Systems), is employed to estimate the concentrations of this compound in different environmental compartments. mass.govusda.gov These models use parameters related to application rates, environmental fate properties, and site-specific conditions to predict exposure levels. The estimated exposure concentrations are then compared to the derived TRVs to calculate risk quotients. blm.govepa.govpublications.gc.ca
It is important to note that while the RQ approach provides a valuable initial screening-level assessment of potential risk, it does not provide a quantitative estimate of the probability or magnitude of adverse effects. epa.gov To gain a more detailed understanding of the potential risks, more refined, probabilistic assessments may be conducted, although these are typically more complex and may not be part of the initial screening process. epa.gov
Considerations for Endangered Species Act Compliance
Ecological risk assessments for pesticides like this compound must incorporate considerations for their potential impacts on federally listed threatened and endangered species and their designated critical habitats. This is a requirement under regulations such as the Endangered Species Act (ESA) in the United States. epa.govnoaa.govblm.gov
The assessment process involves determining whether the use of this compound is likely to have "no effect" or "may affect" listed species or their critical habitat. epa.govblm.govregulations.gov This evaluation carefully considers the potential for both direct and indirect adverse effects on these sensitive populations. blm.govepa.gov
Given this compound's high efficacy against broadleaf plants, there is a potential for indirect effects on listed animal species that are obligately or dependently associated with specific plant species for their food sources or habitat. epa.gov Consequently, assessments for endangered species include evaluating the spatial overlap of listed species with areas where this compound is used and assessing potential impacts on critical habitat. epa.gov
To minimize the possibility of underestimating the risk to rare, threatened, and endangered species, conservative methodologies are often adopted. This includes using the lowest observed toxicity levels as TRVs, incorporating appropriate uncertainty factors, and employing conservative estimates of exposure. blm.gov To reduce potential exposure to listed species, mitigation measures, such as establishing buffer zones around sensitive habitats, may be required. vkm.noblm.gov Consultation with relevant wildlife management agencies, such as the U.S. Fish and Wildlife Service and NOAA Fisheries, is a mandatory step in the ESA compliance process. noaa.govblm.gov
Analysis of Ecological Incident Reports and Their Significance
Ecological incident reports serve as a vital source of real-world information regarding observed adverse effects that may be linked to pesticide use. These reports, often compiled in databases such as the EPA's Ecological Incident Information System (EIIS), contribute significantly to the ecological risk assessment process by highlighting potential concerns that might not be fully evident from laboratory studies or predictive modeling alone. blm.govregulations.gov
For this compound, ecological incident reports have predominantly documented damage to non-target terrestrial plants, particularly agricultural crops. blm.govregulations.gov A substantial number of these reported incidents have been attributed to the presence of this compound residues in compost and manure derived from animals that have grazed on treated vegetation. epa.govregulations.govregulations.govorganicresearchcentre.com this compound has been shown to persist in manure compost, and its residues can cause characteristic symptoms such as stunting and leaf curl in sensitive plants when contaminated compost is applied to soil. regulations.govregulations.govorganicresearchcentre.com
These incident reports underscore the critical importance of considering all potential exposure pathways, including indirect routes like the use of contaminated organic amendments. epa.govregulations.govregulations.gov The documented incidents have prompted regulatory agencies to implement actions and propose mitigation measures specifically aimed at reducing compost contamination. These measures include prohibiting the off-site use of treated plant matter and manure for composting until this compound residues have adequately declined, requiring specified clean-out periods for animals that have consumed treated feed, and establishing stewardship programs to educate users about the risks associated with persistent herbicide residues in organic materials. epa.govepa.gov While incident reports provide valuable insights, it is recognized that they may be subject to under-reporting, suggesting that the actual number of incidents could be higher than officially recorded. regulations.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 213012 |
| Fluroxypyr | 3400 |
| Rimsulfuron | 84370 |
| Metsulfuron-methyl | 53551 |
| 2,4-D | 3031 |
| Picloram | 6377 |
| Triclopyr | 5542 |
| Clopyralid | 27604 |
| Hexachlorobenzene | 1185 |
| Pentachlorobenzene | 8382 |
Data Tables
Here are some data points from the text presented as interactive tables:
| Receptor Group | Organism Example | Endpoint | Value (mg a.s./L or mg/kg) | Source Type |
| Aquatic Invertebrates | Daphnia magna | Acute EC50 | >100 | Laboratory Study |
| Aquatic Invertebrates | Daphnia magna | Chronic NOEC | 100 | Laboratory Study |
| Sediment Dwelling Org. | Chironomus riparius | Chronic NOEC (water) | 130 | Laboratory Study |
| Sediment Dwelling Org. | Chironomus riparius | Chronic NOEC (sediment) | 46.7 | Laboratory Study |
| Aquatic Plants | Duckweed | EC50 | >88 | Laboratory Study |
| Algae | Navicula pelliculosa | EC50 (Simplex) | 1.5-2.0 | Laboratory Study |
| Fish | Rainbow Trout | Acute LC50 | >100 | Laboratory Study |
| Fish | Rainbow Trout | Chronic NOEC | 1.3 | Laboratory Study |
| Terrestrial Mammals | Rat | Acute Oral LD50 | >5000 | Laboratory Study |
| Terrestrial Birds | Northern Bobwhite Quail | Acute Oral LD50 | >2250 | Laboratory Study |
| Terrestrial Birds | Bobwhite Quail, Mallard Duck | Dietary LC50 | >5000 | Laboratory Study |
| Terrestrial Plants | Onion (Monocot) | Seedling Emergence EC25 | 29 g a.i./ha | Laboratory Study |
| Terrestrial Plants | Soybean (Dicot) | Seedling Emergence EC25 | >140 g a.i./ha | Laboratory Study |
Table 2: Summary of this compound Ecological Incident Reports (US) (Based on information available up to June 2020)
| Category | Number of Incidents (as of June 2020) | Probability (Probable/Possible - based on 2015 data) | Primary Cause/Issue |
| Terrestrial Plants | 11 (out of 11 total) | 4 Probable, 13 Possible (across 17 total reports reviewed in 2015) blm.gov | Non-target crop damage, often linked to compost/manure contamination epa.govregulations.govregulations.govorganicresearchcentre.com |
| Honey Bees | 2 | Unlikely | Not specified as likely caused by this compound regulations.gov |
Contamination Pathways and Remediation Strategies for Aminopyralid
Sources and Mechanisms of Environmental Contamination
Aminopyralid's stability allows it to persist in plant material and animal waste, creating several pathways for contamination.
Manure from Grazing Animals Ingesting Treated Vegetation
A significant pathway for this compound contamination is the use of manure from animals that have grazed on treated pastures or consumed hay or silage from treated fields mass.govrhs.org.ukncsu.edu. This compound is not readily broken down in the digestive tracts of livestock and is excreted largely unchanged in their manure and urine rhs.org.ukmdpi.com. This contaminated manure, when used as a fertilizer or soil amendment in gardens or agricultural fields, can introduce this compound residues into the soil, harming sensitive crops mass.govrhs.org.ukncsu.edurevize.com. Product labels often include warnings advising against using manure from animals that have grazed on treated vegetation within a specific timeframe on land intended for susceptible broadleaf plants epa.govmass.gov.
Contaminated Grass Clippings, Hay, and Straw as Compost Feedstocks
Grass clippings, hay, and straw harvested from areas treated with this compound can also serve as sources of contamination ncsu.edurevize.comoregonstate.edu. These materials, if used as mulch or as feedstocks for composting, can carry herbicide residues into gardens and agricultural fields ncsu.eduoregonstate.edubiocycle.net. This compound is known to survive the composting process, meaning that contaminated organic matter can result in contaminated finished compost revize.combiocycle.netmaine.gov. Composting facilities that accept feedstocks from various sources face challenges in managing the risk of persistent herbicide contamination ncsu.edubiocycle.net.
Carryover in Agricultural Residues and Byproducts
Beyond manure and dedicated forage, this compound residues can also be present in other agricultural residues and byproducts from treated fields, such as cereal straw researchgate.net. If these materials are used in subsequent agricultural practices, they can introduce this compound into the soil, potentially affecting rotational crops researchgate.net. The persistence of this compound in dry matrices like hay and straw can be significant, with residues remaining stable for extended periods mdpi.com.
Impacts of Contaminated Organic Amendments on Sensitive Cropping Systems
The presence of this compound in contaminated organic amendments poses a substantial risk to a variety of sensitive crops, even at very low concentrations.
Phytotoxicity to Horticultural Crops (e.g., Tomatoes, Legumes) at Trace Concentrations
Case Studies of Agricultural Losses Due to this compound Residues
There have been documented cases of significant agricultural losses attributed to this compound contamination. Farmers and gardeners have reported severe damage to vegetable and flower crops after applying contaminated manure or compost revize.comoregonstate.edu. One farmer in northwestern Washington state reported over $200,000 in crop losses due to this compound residues originating from composted dairy manure biocycle.netoregonstate.edu. Problems with contaminated compost have been reported in multiple states in the US, as well as in the United Kingdom and New Zealand biocycle.netbiocycle.net. These incidents highlight the economic impact and the challenges faced by growers who unknowingly use contaminated organic materials nodighome.combiocycle.net.
While specific data tables detailing contamination levels across various case studies were not consistently available in a standardized format within the search results, the qualitative and quantitative information presented across multiple sources underscores the recurring nature and significant impact of this compound contamination events.
Data on this compound Persistence and Phytotoxicity Thresholds
Based on the search results, the following data points regarding this compound persistence and phytotoxicity thresholds are relevant:
| Characteristic | Value / Range | Source(s) |
| Half-life in aerobic soils | ~31.5 to 193 days (range across soils) | mass.gov |
| Half-life in soil (typical) | 103 days | wa.govbeyondpesticides.org |
| Half-life in soil (range reported) | 32 to 533 days | wa.govbeyondpesticides.org |
| Half-life in shallow, clear water | 0.6 days (photodegradation) | mass.govbeyondpesticides.orgepa.gov |
| Half-life in aquatic environments | 10.8 to 14.6 days (field studies) | mass.gov |
| Persistence in dry matrices (hay/straw) | Stable for 16 months | mdpi.com |
| Phytotoxicity threshold (sensitive plants) | As low as 1 ppb | revize.combiocycle.netmemberclicks.netresearchgate.net |
| Phytotoxicity threshold (tomato) | Injury at 0.6 g/ha in soil, significant at 15 g/ha | mdpi.comresearchgate.net |
| Phytotoxicity threshold (potatoes) | Damage at 8 g/ha, reduced production at 15 g/ha | mdpi.comresearchgate.net |
Note: The "interactive" nature of the table is presented by structuring the data clearly in a markdown table format.
Remediation and Mitigation Technologies
Addressing this compound contamination involves various approaches aimed at reducing its concentration and bioavailability in affected matrices like soil and compost. These strategies primarily fall under adsorption-based methods and biological remediation techniques.
Adsorption-Based Approaches
Adsorption utilizes materials with high surface areas and specific chemical properties to bind herbicide molecules, thereby reducing their mobility and availability to plants.
Activated carbon, a highly porous material produced through the activation of carbonaceous substances, has demonstrated efficacy in adsorbing herbicide residues. sci-hub.senih.gov Studies have shown that activated charcoal can reduce the soil residual activity of herbicides like this compound, aminocyclopyrachlor, and picloram (B1677784). sci-hub.seresearchgate.net
Research evaluating the effect of activated charcoal on this compound injury to sensitive vegetable crops like tomato, okra, and cantaloupe found that increasing the rate of activated charcoal application generally led to a reduction in crop injury. sci-hub.seresearchgate.net For instance, a greenhouse study indicated that at a rate of 336 kg ha⁻¹ (defined as 1X), activated charcoal reduced this compound injury to tomato, okra, and cantaloupe by 22%, 72%, and 78%, respectively, at 4 weeks after emergence/transplanting, compared to treatments without activated charcoal. sci-hub.seresearchgate.net Lower rates of activated charcoal, such as 0.5X (equivalent to 168 kg ha⁻¹), also showed significant reductions in injury at earlier time points. sci-hub.se
| Activated Charcoal Rate (X) | Tomato Injury Reduction (%) (2 WAE/T) | Okra Injury Reduction (%) (2 WAE/T) | Cantaloupe Injury Reduction (%) (2 WAE/T) | Tomato Injury Reduction (%) (4 WAE/T) | Okra Injury Reduction (%) (4 WAE/T) | Cantaloupe Injury Reduction (%) (4 WAE/T) |
| 0.5 | 30 | 60 | 67 | - | - | - |
| 2 | - | - | - | 22 | 72 | 78 |
While activated charcoal shows promise, crop response can vary, and optimization for specific herbicide concentrations, plant species, and use scenarios is required. sci-hub.seresearchgate.net
Wood ash, a readily available and low-cost material, has been explored as an adsorbent for various pollutants, including heavy metals. bioline.org.br Its potential for herbicide adsorption stems from its porous structure and mineral composition. Studies on the adsorption of phenoxyacetic herbicides, such as 2,4-D, onto various waste-based adsorbents, including wood ash, have shown that ash can exhibit adsorption capacities, influenced by factors like surface area and chemical composition. mdpi.comresearchgate.net For instance, wheat straw ash with a BET surface area of 37 m² g⁻¹ demonstrated an adsorption capacity of 1.89 mg g⁻¹ for 2,4-D. mdpi.com While research specifically detailing the efficacy of wood ash in adsorbing this compound is less prevalent in the provided snippets, the general principles of adsorption by ash materials suggest a potential for this compound remediation, warranting further investigation.
Biochar, produced through the pyrolysis of biomass, is increasingly recognized for its ability to adsorb organic pollutants, including herbicides. wku.edumdpi.comresearchgate.net Its effectiveness as an adsorbent is attributed to its high surface area, porosity, and surface chemistry. mdpi.com
When incorporated into compost, biochar can play a dual role: adsorbing this compound residues and potentially stimulating microbial degradation. wku.edumdpi.com The adsorption of this compound to biochar can occur through mechanisms such as electrostatic ion attraction, covalent amine linkages, and encapsulation within the organic matter structure, particularly given that this compound contains an amine substituent and aromatic amines. mdpi.com
Research on composting dairy manure contaminated with this compound demonstrated that biochar incorporation significantly reduced residual this compound concentrations in a dose-dependent manner. wku.edumdpi.com A study using Roma tomato plants as a bioassay indicated that while high levels of biochar (10% w/w) reduced this compound to undetectable levels through analytical methods, sensitive plants still displayed some symptoms, suggesting that even trace amounts or altered bioavailability can impact sensitive species. wku.edu However, composting with biochar also resulted in milder plant injuries and increased above-ground biomass in tomato plants compared to compost without biochar, indicating a positive effect on compost phyto safety. mdpi.com
Here is a table summarizing findings on residual this compound concentration in compost with varying biochar levels:
| Biochar Level (% w/w) | Initial this compound (ppb wet basis) | Residual this compound (ppb dry basis) (Cycle 1) | Reduction in Initial this compound (Cycle 1) | Residual this compound (ppb dry basis) (Cycle 2) | Reduction in Initial this compound (Cycle 2) |
| 0 | 10 | 33.1 - 37.3 | 47.7% (reduction in initial levels) | 33.8 - 38.4 | Slight aggregation (compared to 2-10% BC) |
| 2 | 10 | - | 2.4% (reduction in initial levels) | - | 2.4% (reduction in initial levels) |
| 4 | 10 | - | - | - | 93.8% (reduction in initial levels) |
| 10 | 10 | - | 100% (reduction in initial levels) | - | 93.8% (reduction in initial levels) |
Evaluation of Wood Ash as an Adsorbent
Physical and Chemical Remediation Options (e.g., Soil Removal and Replacement)
Several physical and chemical methods can be employed to address this compound contamination in soil, although these can be time-consuming and costly. oregonstate.edumontana.edu
One direct method is the physical removal and replacement of contaminated soil. oregonstate.edumontana.eduncsu.edu This option offers a high degree of certainty for removing the herbicide. ncsu.edu The excavated contaminated soil needs to be disposed of properly, potentially by spreading it on areas where susceptible plants are not grown, such as lawns or mulched areas, or through approved waste disposal facilities. oregonstate.eduncsu.eduepa.gov It is crucial not to compost plant materials grown in soil contaminated with persistent herbicides or supply such material to composting facilities. ncsu.edu
Another approach involves treating the contaminated soil in situ. Adding organic matter, such as clean compost, can help dilute the contamination and promote herbicide breakdown. ncsu.edu Activated carbon or wood ash can also be added to soil to reduce signs of phytotoxicity caused by this compound. ncsu.edu Studies have shown that activated carbon, when added at 2% dry weight to soils containing contaminated compost, reduced phytotoxicity symptoms. ncsu.edu Adding 1% activated carbon to large composting operations has also been found to remove persistent herbicides. ncsu.edu
Phytoremediation, using plants to take up the herbicide from the soil, is another potential remediation method. oregonstate.edumontana.eduncsu.edu Plants known to accumulate herbicides can be grown in the contaminated soil and then the entire plant (roots, stems, and leaves) is harvested and disposed of where it will not cause further contamination. oregonstate.eduncsu.edu Broadleaf plants such as sunflowers, peas, or radishes have been suggested for bioaccumulation. oregonstate.edumontana.edu Alternatively, growing herbicide-resistant monocotyledonous plants like corn or grass can allow the area to be used while the herbicide breaks down. oregonstate.eduncsu.edu
Creating a raised bed over the contaminated soil with a barrier can also be a way to utilize the area with clean soil while the herbicide in the underlying soil degrades over time. ncsu.edu
Interactive Table 1: Factors Affecting this compound Microbial Degradation
| Factor | Effect on Degradation Rate | Notes |
| Soil Moisture | Increased rate with higher moisture | Crucial for microbial activity. grdc.com.aucsic.esucanr.edu DT50 can be significantly higher in drier soils. csic.es |
| Temperature | Increased rate with higher temperature | Microbial activity increases with temperature. grdc.com.aumdpi.comucanr.edu Optimum range typically 20-30°C. ucanr.edu |
| Organic Matter | Increased rate with higher content | Supports larger and more diverse microbial populations. csic.esucanr.edu |
| Microbial Activity | Increased rate with higher activity | Primary mechanism of degradation. grdc.com.aucsic.esucanr.edu |
| Soil Texture | Varies | More rapid dissipation observed in soils with higher clay content and organic matter. cambridge.org |
| Aeration | Increased rate under aerobic conditions | This compound may not degrade in anaerobic conditions. mass.govqualitycompost.org.uk |
| pH | Influences microbial activity and herbicide form | Affects the types of microorganisms present and chemical reactivity. ucanr.edu |
Best Management Practices for Contamination Prevention
Preventing this compound contamination in compost and soil requires diligent practices throughout the supply chain, from herbicide application to waste disposal and compost production.
Guidelines for Compost Feedstock Sourcing and Screening
A primary pathway for this compound entering compost is through contaminated feedstocks such as hay, grass clippings, manure, and animal bedding from treated areas. maine.govresearchgate.netoregonstate.edu Preventing contamination at the source is the most effective strategy. environment.govt.nz
Compost producers should implement strict guidelines for feedstock sourcing and screening. This includes avoiding materials from areas known or suspected to have been treated with persistent herbicides like this compound. oregonstate.eduncsu.eduqualitycompost.org.uk Engaging with feedstock suppliers, such as farmers and landscapers, is crucial to ensure they are aware of the issue and follow label restrictions regarding the disposal of treated materials. maine.govregulations.govenvironment.govt.nzrecyclingworksma.com Product labels for herbicides containing this compound often include prominent prohibitions against sending treated hay, bedding, or manure to compost facilities. maine.gov
Testing feedstocks before accepting them is a critical screening measure. While chemical lab testing for this compound can be expensive and may not detect the herbicide at the very low concentrations that can still cause plant damage, bioassay tests are a practical and recommended method for detecting the presence of persistent herbicide residues. oregonstate.eduymaws.comrecyclingworksma.comnodighome.combiocycle.net Bioassays involve growing sensitive plants, such as peas, beans, or tomatoes, in samples of the feedstock or finished compost and observing for characteristic symptoms of herbicide injury like stunted growth or distorted leaves. oregonstate.edumontana.eduncsu.edunodighome.combiocycle.net Performing bioassays before using compost or soil amendments in gardens is highly recommended. oregonstate.eduncsu.edunodighome.com
Establishing clear contamination protocols with haulers and refusing contaminated loads are also essential practices for compost facilities. recyclingworksma.com
Recommendations for Disposal of Contaminated Plant Materials
Proper disposal of plant materials and manure from areas treated with this compound is essential to prevent the spread of contamination. Product labels and guidelines emphasize that these materials should not be used for composting or applied to land intended for growing susceptible broadleaf plants. maine.govregulations.govmass.gov
Recommendations for disposal include keeping treated hay, bedding, and manure on the farm where the application occurred and not using them as soil amendments or mulch on vegetable or ornamental gardens. maine.gov
If plant materials are known or suspected to be contaminated, they should be disposed of through methods that prevent their entry into the composting or broader agricultural waste streams. This may involve sending them to a landfill or disposing of them in trash where they will not cause further soil contamination. oregonstate.edumontana.edu Using contaminated plant material as mulch for non-sensitive plants like ornamental grasses is another potential option, but it should not be used for broadleaf plants prone to damage. oregonstate.edu Similarly, if a cover crop is used for bioaccumulation, the harvested contaminated plant material should be disposed of properly, not composted for use on susceptible plants. oregonstate.edumontana.edu
Educating property owners and operators about the potential long-term impacts of this compound and the importance of proper disposal of treated materials is a key preventative measure. regulations.govenvironment.govt.nzrecyclingworksma.com
Analytical Methodologies for Aminopyralid Detection and Quantification
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical to isolate aminopyralid from the matrix and remove interfering substances before analysis. Several techniques have been developed and adapted for diverse sample types.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of this compound from various matrices. fao.orgresearchgate.net SPE protocols for this compound often involve the use of specific sorbents tailored to its chemical properties. For instance, anion-exchange SPE columns have been employed to clean up extracts after hydrolysis steps. publications.gc.caepa.gov Silica-based SPE sorbents like C8 and C18 have also been used in methods for detecting this compound residues in matrices such as barley. researchgate.net Commercially available SPE cartridges, including those specifically designed for picolinic acid herbicides, have demonstrated acceptable accuracy and precision for this compound analysis in samples like milk and water. mdpi.comresearchgate.net A method for this compound in compost utilizes an Oasis MAX SPE procedure for purification after extraction and hydrolysis. epa.gov Another method for soil purification employs a polymeric 96-well SPE plate (Phenomenex Strata-S-well). epa.gov
SPE protocols typically involve conditioning the sorbent, loading the sample extract, washing to remove interferences, and eluting the analyte. google.comaffinisep.es The choice of solvents and their volumes at each step are optimized for efficient retention and elution of this compound while minimizing co-extracted matrix components. google.comaffinisep.es
QuEChERS Method Modifications for Diverse Matrices (Soil, Water, Biological Samples)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while primarily designed for multi-residue pesticide analysis, has been applied and modified for this compound analysis in biological matrices. mdpi.comresearchgate.net However, due to this compound's polarity and high water solubility, standard QuEChERS methods may require modifications for optimal extraction efficiency. mdpi.comresearchgate.net Salting-out assisted liquid-liquid extraction (SALLE), which is a part of the QuEChERS concept, can be a more suitable alternative for this compound due to the need for effective phase separation. mdpi.comresearchgate.net
Modified QuEChERS approaches for acidic pesticides, including this compound, have been investigated. eurl-pesticides.eueurl-pesticides.eu These modifications may involve using acidified acetonitrile (B52724) for extraction and specific salt mixtures for partitioning. eurl-pesticides.eu While some QuEChERS-based methodologies can achieve sufficient limits of quantitation for many pesticides, their effectiveness for highly polar compounds like this compound can be limited compared to methods specifically optimized for such analytes. mdpi.comresearchgate.net
Magnetic Molecularly Imprinted Polymers (MMIPs) for Selective Extraction
Magnetic Molecularly Imprinted Polymers (MMIPs) offer a selective extraction approach for this compound. researchgate.netnih.gov MMIPs are synthesized with recognition sites specific to the target analyte, allowing for selective binding and extraction from complex matrices. nih.govresearchgate.net The magnetic property facilitates easy separation of the sorbent from the sample matrix using an external magnetic field, simplifying the extraction process and reducing centrifugation steps. nih.gov
Studies have demonstrated the successful synthesis and application of MMIPs for the selective determination of this compound in matrices like milk. researchgate.netnih.govrsc.org MMIPs prepared on the surface of magnetic nanoparticles modified with amino groups have shown high affinity and outstanding recognition for this compound. nih.govrsc.org Under optimized conditions, methods using MMIPs for dispersive solid-phase extraction (MDSPE) coupled with LC-MS/MS have shown good linearity, excellent recoveries (83.3–90%), and good precision (RSDs < 12.6%) for this compound in milk samples. nih.govrsc.orgrsc.org The limits of detection and quantification achieved using MMIPs indicate their potential for analyzing trace levels of this compound in real samples. nih.govrsc.orgrsc.org
Table 1: Performance of MMIPs for this compound Extraction in Milk
| Parameter | Value |
| Linearity (R²) | > 0.9972 nih.govrsc.orgrsc.org |
| Recoveries | 83.3–90% nih.govrsc.orgrsc.org |
| Precision (RSD) | < 12.6% nih.govrsc.orgrsc.org |
| Limit of Detection (LOD) | 0.231 µg kg⁻¹ nih.govrsc.orgrsc.org |
| Limit of Quantification (LOQ) | 0.77 µg kg⁻¹ nih.govrsc.orgrsc.org |
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is an extraction technique that utilizes the salting-out effect to induce phase separation, particularly with water-miscible organic solvents like acetonitrile. scielo.brnih.gov This method has been found to be a suitable alternative for extracting polar compounds like this compound, especially from matrices with high water content. mdpi.comresearchgate.net
A SALLE method for this compound residues in straw involved extraction with acidified acetonitrile and water partitioning, followed by dissolution in methanol (B129727) with formic acid for analysis. mdpi.comresearchgate.net This method was chosen as appropriate for the straw matrix and achieved a limit of quantification of 10 ng/g with a recovery rate of 71% and 13% RSD. mdpi.comresearchgate.net SALLE offers advantages such as simplicity and efficiency, providing cleaner extracts compared to simple protein precipitation and being faster and more cost-efficient than conventional liquid-liquid extraction and SPE in some applications. nih.gov
Table 2: Performance of SALLE for this compound Extraction in Straw
| Parameter | Value |
| Limit of Quantification (LOQ) | 10 ng/g mdpi.comresearchgate.net |
| Recovery Rate | 71% mdpi.comresearchgate.net |
| Precision (RSD) | 13% mdpi.comresearchgate.net |
Derivatization Procedures for Enhanced Chromatographic Separation
This compound, being a polar acidic compound, may require derivatization to enhance its volatility or improve chromatographic behavior, particularly for gas chromatography (GC) analysis or to improve sensitivity and peak shape in liquid chromatography (LC). researchgate.netfao.org
A common derivatization procedure for this compound involves the formation of its butyl ester. fao.orgepa.govepa.gov This is often performed after extraction and cleanup steps. fao.orgepa.govepa.gov For instance, an official method for this compound and its conjugates from different matrices involves base hydrolysis to release free this compound, followed by SPE clean-up and ultimate butyl-derivatization. researchgate.netfao.org The derivatization with butyl chloroformate is a key step before analysis by techniques like LC/MS/MS. epa.govepa.gov This process converts the carboxylic acid group of this compound into a butyl ester, which can lead to improved chromatographic separation and detection characteristics. epa.govepa.gov
Chromatographic and Spectrometric Detection Methods
Chromatographic and spectrometric techniques are the primary methods for the separation, identification, and quantification of this compound in prepared samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique used for the determination of this compound residues in various matrices, including agricultural commodities, soil, water, and biological samples. fao.orgresearchgate.netpublications.gc.caepa.gov LC-MS/MS offers high sensitivity and selectivity, which are essential for analyzing trace levels of this compound in complex sample extracts. mdpi.comresearchgate.netepa.gov The method typically involves separating this compound using a liquid chromatography column (e.g., C18) with a mobile phase, followed by detection and quantification using a tandem mass spectrometer. mdpi.comfao.orgepa.gov The mass spectrometer detects specific precursor and product ions of this compound, providing highly selective and sensitive detection. mdpi.comepa.gov Different mobile phase compositions and chromatographic columns have been optimized for this compound analysis by LC-MS/MS. mdpi.comnih.gov
Gas Chromatography coupled with Electron Capture Detection (GC-ECD) has also been reported for the determination of this compound in some matrices, such as vegetables and soil. researchgate.netrsc.org However, due to the polar nature of this compound, GC analysis typically requires prior derivatization to make the compound sufficiently volatile. researchgate.netfao.org
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection has been used for the analysis of this compound, particularly in pesticide formulations. publications.gc.canih.gov This method is suitable for quantifying this compound as an active ingredient in simpler matrices. publications.gc.canih.gov UV detection relies on the absorption of UV light by this compound at specific wavelengths. publications.gc.cae3s-conferences.org
Other spectrometric techniques may be used in conjunction with chromatography or for specific purposes. UV-Visible Spectrophotometry has been mentioned in the context of determining physicochemical properties of this compound. fao.org
The choice of chromatographic and spectrometric methods depends on the matrix, the required sensitivity, and the presence of potential interferences. LC-MS/MS is generally preferred for trace residue analysis due to its high sensitivity and specificity. mdpi.comresearchgate.netepa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a prevalent technique for the analysis of this compound due to its sensitivity, selectivity, and ability to handle polar compounds like this compound without derivatization in some cases. ca.gov This method is applicable to a variety of matrices, including straw, soil, groundwater, milk, vegetables, and fruits. mdpi.comca.govepa.govrsc.orgresearchgate.nettdl.orgoup.com
The general workflow involves sample extraction, often followed by cleanup steps, and subsequent analysis by LC-MS/MS. Various extraction methods have been employed, such as salting-out assisted liquid-liquid extraction (SALLE) for straw mdpi.com, extraction with acidified acetonitrile mdpi.comoup.com, methanol google.com, or ethyl acetate (B1210297) researchgate.net, and specific methods utilizing molecularly imprinted polymers (MIP) for enhanced selectivity in matrices like milk and soil. rsc.orgnibio.no Direct analysis without extensive sample preparation is also possible for certain matrices like groundwater. ca.gov
Chromatographic separation is a critical step in LC-MS/MS analysis to resolve this compound from matrix interferences and other co-extracted compounds. The choice of stationary phase and mobile phase composition significantly impacts separation efficiency and signal intensity.
Reversed-phase C18 columns are commonly used for this compound analysis. ca.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (MeCN) or methanol (MeOH), often acidified with formic acid (FA) to improve the ionization of this compound, which is an acidic compound. mdpi.comca.govresearchgate.net Studies have shown that the composition of the mobile phase influences both chromatographic separation and ionization efficiency. For instance, using methanol with 1% FA has been found to result in higher ionization efficiency for this compound compared to acetonitrile. mdpi.comresearchgate.net Isocratic or gradient elution can be employed depending on the complexity of the sample matrix and the need to separate multiple analytes. nih.gov
Optimization of parameters such as flow rate and column temperature is also performed to achieve optimal peak shape and separation within a reasonable run time. rsc.orgnih.gov For example, a method for analyzing this compound in straw optimized for a short run time of 3 minutes has been developed. mdpi.com
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions characteristic of this compound. This Multiple Reaction Monitoring (MRM) mode helps to minimize matrix effects and confirm the identity of the analyte. researchgate.net
Optimization of MS/MS parameters involves selecting the appropriate ionization mode (typically positive ion electrospray ionization, ESI, for this compound epa.govtdl.org), determining the precursor ion (often the protonated molecule [M+H]⁺), and selecting the most abundant and selective product ions for quantification and confirmation. rsc.orgfao.org Parameters such as declustering potential (DP) and collision energy (CE) are tuned to maximize the signal intensity of the chosen transitions. rsc.org For this compound, common MRM transitions include m/z 207/160.9 and 207/133.9 mdpi.com or 207.0/161 and 207.0/189 rsc.org. The use of an internal standard, such as 5-amino-2-chlorobenzoic acid or isotopically labeled this compound, is often employed to improve the accuracy and reliability of the method by compensating for matrix effects and variations in instrument performance. ca.govfao.org
Optimization of Chromatographic Separation Parameters
Gas Chromatography Coupled with Electron Capture Detection (GC-ECD)
Gas chromatography coupled with electron capture detection (GC-ECD) has also been used for the determination of this compound residues, particularly in matrices like soil, forage grass, and hay. rsc.orgresearchgate.netnih.govresearchgate.net Since this compound is a polar, acidic compound, it typically requires derivatization to a more volatile form, such as an ester, before GC analysis. epa.govnih.gov
A method using GC-ECD for this compound in pasture and soil involves extraction with acidified acetonitrile, esterification with methanol, and purification using a florisil (B1214189) solid-phase extraction cartridge. nih.govresearchgate.net This approach allows for the simultaneous determination of this compound and other related herbicides like triclopyr. nih.govresearchgate.net While GC-ECD can offer good sensitivity for electron-capturing compounds, LC-MS/MS is generally preferred for this compound due to its polarity and the potential for more straightforward sample preparation without derivatization in many cases.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry Detection
HPLC coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) is a versatile technique used for this compound analysis in various matrices. epa.govepa.gov This encompasses the LC-MS/MS methods discussed earlier, as LC-MS/MS is a specific configuration of HPLC-MS utilizing tandem mass spectrometry. HPLC-MS methods for this compound typically involve similar principles of chromatographic separation and mass spectrometric detection, with the specific MS detector (e.g., single quadrupole, time-of-flight, or tandem quadrupole) influencing the level of selectivity and sensitivity.
Methods utilizing HPLC-MS/MS have been developed for the quantitative determination of this compound in soil and water, including tap, surface, and groundwater. epa.govepa.gov These methods often involve extraction steps followed by analysis using positive-ion electrospray ionization. epa.govepa.gov
Method Validation and Performance Characteristics
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key performance characteristics evaluated during validation include linearity, recovery rates, and precision. mdpi.comresearchgate.netnih.govtandfonline.com
Linearity, Recovery Rates, and Precision (RSDs)
Linearity: The linearity of an analytical method demonstrates that the instrument response is directly proportional to the analyte concentration over a defined range. This is typically assessed by analyzing a series of calibration standards at different concentrations. Linearity is considered satisfactory when the correlation coefficient (r or R²) is 0.99 or greater. rsc.orggoogle.comnih.govtandfonline.comrsc.org For this compound analysis by LC-MS/MS, good linearity has been reported across various concentration ranges and matrices. mdpi.comrsc.orgtandfonline.comrsc.org
Recovery Rates: Recovery studies assess the accuracy of the method by determining the percentage of the analyte that is recovered from a spiked sample matrix. Acceptable recovery rates typically fall within a specified range, such as 70-120% or 80-104%, depending on the matrix and regulatory guidelines. mdpi.comepa.govrsc.orgnih.govresearchgate.netepa.govtandfonline.com Recovery rates for this compound analysis using LC-MS/MS and GC-ECD have been reported within these acceptable ranges for various matrices, including straw, soil, milk, vegetables, and fruits. mdpi.comepa.govrsc.orgresearchgate.netnih.govresearchgate.netepa.govtandfonline.com
Precision (RSDs): Precision refers to the agreement among independent measurements of the same homogeneous sample under specified conditions. It is usually expressed as the relative standard deviation (RSD). Both intra-day (repeatability) and inter-day (intermediate precision) precision are typically evaluated. Acceptable RSD values are generally below a certain threshold, often 20% or lower, depending on the analyte concentration and matrix. epa.govrsc.orgresearchgate.netnih.govresearchgate.netepa.govtandfonline.com Low RSD values indicate good precision. Reported RSDs for this compound analysis methods using LC-MS/MS and GC-ECD are often within the range of 1.1-19.7%, demonstrating acceptable precision. rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net
Here is a summary of method performance characteristics from selected studies:
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ) across Matrices
The Limits of Detection (LOD) and Limits of Quantification (LOQ) are critical performance parameters for analytical methods, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits vary depending on the matrix being analyzed and the specific analytical method employed.
For this compound, validated LOQ values have been reported for various matrices. For instance, a validated LOQ of 0.01 mg/kg has been reported for this compound residues in agricultural commodities such as barley, sorghum, wheat, and grass pasture using LC/MS/MS. fao.org Independent laboratory validation confirmed this LOQ for fortified wheat grain and grass forage samples. fao.org
In soil, an analytical method using HPLC/MS/MS reported an LOQ of 0.0015 µg/g (1.5 µg/kg) and an LOD of 0.000246 µg/g (0.246 µg/kg). epa.gov Another method for soil reported an LOQ of 0.001 µg/g (1 µg/kg) and an LOD of 0.0001 µg/g. epa.gov For water matrices (drinking water, ground water, and surface water), an LOQ of 0.05 µg/L and an LOD of 0.015 µg/L have been reported. epa.gov
Independent laboratory validation for this compound in compost confirmed an LOQ of 0.5 ng/g, with the LOD set at 30% of the LOQ (0.15 ng/g). epa.govepa.gov Calculated LOQ and LOD values in compost varied slightly depending on the type of compost (pasture or manure), but supported the reported method LOQ and LOD values. epa.gov
In milk samples, a method utilizing magnetic molecularly imprinted polymers (MMIPs) coupled with LC-MS/MS reported an LOD of 0.231 µg/kg and an LOQ of 0.77 µg/kg. rsc.org For straw, an optimized salting-out assisted liquid-liquid extraction (SALLE) method combined with LC-MS/MS achieved an LOQ of 10 ng/g. researchgate.net
The determination of LOD and LOQ is typically based on the standard deviation of replicate analyses of blank samples or samples spiked at low concentrations, often calculated as three times the standard deviation for LOD and ten times the standard deviation for LOQ. epa.govepa.gov
Here is a summary of reported LOD and LOQ values for this compound across different matrices:
| Matrix | Method | LOQ (units) | LOD (units) | Reference |
| Agricultural Commodities (barley, sorghum, wheat, grass pasture) | LC/MS/MS | 0.01 mg/kg | Not specified | fao.org |
| Wheat grain, Grass forage | LC/MS/MS (ILV) | 0.01 mg/kg | Not specified | fao.org |
| Soil | HPLC/MS/MS (GRM 02.34) | 0.0015 µg/g | 0.000246 µg/g | epa.gov |
| Soil | LC/MS/MS (GRM 07.09) | 0.001 µg/g | 0.0001 µg/g | epa.gov |
| Water (Drinking, Ground, Surface) | LC/MS/MS (GRM 07.10) | 0.05 µg/L | 0.015 µg/L | epa.gov |
| Compost | LC-MS/MS (ILV) | 0.5 ng/g | 0.15 ng/g | epa.govepa.gov |
| Milk | MMIP-SPE-LC-MS/MS | 0.77 µg/kg | 0.231 µg/kg | rsc.org |
| Straw | SALLE-LC-MS/MS | 10 ng/g | Not specified | researchgate.net |
| Soil | Analytical Detection (Lab experiments) | 9 ppb (µg/kg) | 0.5 ppb (µg/kg) | bioone.org |
Independent Laboratory Validation and Quality Assurance Protocols
Independent Laboratory Validation (ILV) and robust Quality Assurance (QA) protocols are essential to ensure the reliability, accuracy, and reproducibility of analytical methods for this compound residues. ILV involves the evaluation of an analytical method by a laboratory other than the one that developed it. epa.govepa.gov This process helps to confirm that the method performs adequately under different laboratory conditions and by different analysts.
For this compound, ILVs have been conducted for methods applied to various matrices, including agricultural commodities, soil, and compost. fao.orgepa.govepa.gov These validations assess parameters such as the limit of quantification (LOQ), selectivity, recovery rates, and repeatability. epa.gov For example, an ILV for a method determining this compound in compost successfully confirmed the LOQ and demonstrated acceptable recovery and repeatability. epa.gov Similarly, an ILV for a soil method using HPLC/MS/MS found the results acceptable after a minor adjustment to the shaker speed during extraction. epa.gov
Quality assurance protocols in pesticide residue analysis encompass a range of procedures throughout the analytical process, from sampling to reporting. nih.govresearchgate.net Key aspects include ensuring the quality of calibration standards, accuracy of standard solutions, and the reproducibility of the entire laboratory phase. nih.govresearchgate.net Method validation guidelines, such as those provided by SANTE/12682/2019, outline parameters like linearity, trueness (recovery), and precision (repeatability) that should be evaluated. mdpi.com
Validated methods for this compound often include the use of internal standards, such as 13C2, 15N-aminopyralid, to improve the accuracy and reliability of quantification. publications.gc.ca Recovery rates are typically assessed by spiking blank matrix samples at different concentration levels and are expected to fall within acceptable ranges (e.g., 70-120%). mdpi.comepa.gov
The high specificity of techniques like LC-MS/MS can reduce the need for confirmatory analysis procedures. publications.gc.ca However, attention to detail in sample preparation, including proper extraction and clean-up, remains crucial for minimizing matrix effects and ensuring accurate results. mdpi.comnih.gov
Challenges in Analytical Determination
The analytical determination of this compound presents certain challenges, partly due to its chemical properties as an acidic herbicide.
Addressing Instability and Solubility Issues of Acidic Herbicides
This compound is a pyridine (B92270) carboxylic acid with a pKa of 2.56. nih.gov This acidic nature means that at environmental pH values greater than its pKa, it primarily exists in its anionic form. mdpi.commass.gov This anionic form contributes to its high water solubility. epa.govmass.gov While high water solubility can be advantageous in some contexts, it can pose challenges in analytical methods, particularly concerning extraction into organic solvents commonly used in multi-residue pesticide analysis. mdpi.commdpi.com
Acidic herbicides, in general, can exhibit instability and poor solubility in generic extraction solvents, which can lead to their exclusion from multi-compound analytical methods or their inclusion only for screening purposes. mdpi.comresearchgate.net This highlights the need for specialized extraction techniques tailored to the properties of acidic compounds.
Furthermore, this compound can form conjugates in plants and animals. fao.orgeurl-pesticides.eu These conjugates, which involve the binding of this compound to natural products like sugars or amino acids, can be acid or base labile. fao.orgeurl-pesticides.eu Analytical methods must account for these conjugated residues to determine the total residue. fao.orgeurl-pesticides.eu This often involves hydrolysis steps (acid or base) during sample preparation to release the free this compound from its conjugates before analysis. fao.orgpublications.gc.caresearchgate.netepa.gov The need to hydrolyze conjugates adds complexity to the analytical procedure. eurl-pesticides.eu
Development of pH-Sensitive Extraction Techniques
Given the acidic nature of this compound and the challenges associated with extracting polar acidic compounds, the development and application of pH-sensitive extraction techniques are crucial. These techniques aim to optimize the extraction efficiency by controlling the pH of the sample matrix or extraction solvent.
Acidification of the extraction solvent or sample matrix is a common approach to shift the equilibrium towards the more lipophilic, non-ionized form of acidic herbicides, thereby improving their partitioning into organic phases. eurl-pesticides.eunih.gov For example, extraction with acidified acetonitrile or acidified methanol has been employed for this compound and other acidic pesticides in various matrices. mdpi.comeurl-pesticides.euresearchgate.netsocotec.co.uk
The QuEChERS method, widely used for pesticide residue analysis, has been modified to accommodate acidic pesticides. mdpi.comresearchgate.netiaea.orgmdpi.commdpi.com Acidified versions of QuEChERS, such as those using formic acid in acetonitrile, have been developed and tested for the extraction of acidic herbicides. eurl-pesticides.eumdpi.com These modifications involve using acidic extraction solvents and specific buffering salts to control the pH during the extraction and partitioning steps. eurl-pesticides.euiaea.org
Base hydrolysis is also a key pH-sensitive technique used in this compound analysis, particularly for releasing the free herbicide from its conjugates. fao.orgpublications.gc.caresearchgate.netepa.gov Following base hydrolysis, the extract is typically acidified before further clean-up and analysis. publications.gc.caepa.gov
The choice of extraction technique and the optimization of pH are critical for achieving satisfactory recovery rates and minimizing matrix effects in the analysis of this compound across diverse sample types. mdpi.com
Advanced Research and Future Directions in Aminopyralid Studies
Refinement of Environmental Fate Modeling and Predictive Tools
Refining environmental fate modeling and predictive tools for aminopyralid is crucial for accurately assessing its potential presence and persistence in various environmental compartments. This involves improving the underlying data used in these models and developing more sophisticated assessment methodologies.
Addressing Data Gaps in Aerobic Soil Metabolism Studies for Enhanced Accuracy
Aerobic soil metabolism is a key process influencing the persistence of this compound in terrestrial environments. While some data exist, uncertainties remain. Additional aerobic soil metabolism data would be helpful to characterize the persistence of this compound, as data from some initial studies were unusable due to material balance and extraction problems. epa.gov The aerobic soil metabolism half-life observed in some soils was apparently much longer than the 103.5-day half-life used in some assessments, suggesting that persistence may be underestimated. epa.gov
Studies have shown a range of aerobic soil metabolism half-lives for this compound in different soils. For example, in five different soils, half-lives ranged from 31.5 to 533.2 days. epa.gov Another assessment considering data from eight soils reported half-life values ranging from 31 to 193 days, with an average of 103.7 days. mass.gov Further research is needed to provide a more complete understanding of this compound degradation across a wider range of soil types and conditions to enhance the accuracy of environmental fate models.
Development of Probabilistic Risk Assessment Models for Quantitative Ecological Impact Estimation
Current risk assessments for this compound often utilize a first-tier screening-level approach, which compares estimated exposure levels to predetermined levels of concern. epa.gov While this approach identifies potential risks, it does not provide a quantitative estimate of the likelihood and magnitude of adverse ecological effects. epa.gov
Future directions include the development of more refined, probabilistic risk assessment models. These models can incorporate variability and uncertainty in environmental fate and effects data to provide a more quantitative estimation of ecological impact. This would allow for a more nuanced understanding of the potential risks posed by this compound under different scenarios and help inform more precise risk management strategies.
Expanded Ecotoxicological Investigations
While this compound has been shown to have low acute toxicity to many non-target organisms, further ecotoxicological studies are needed to evaluate potential chronic and sublethal effects, particularly on sensitive life stages and key ecological groups. epa.govwa.gov
Early Life Stage Studies in Aquatic Organisms (e.g., Fish, Invertebrates)
Early life stages of aquatic organisms are often more sensitive to contaminants than adult stages. epa.gov While some early life stage studies have been conducted, such as a freshwater fish early life-stage study where some chronic effects were observed at concentrations above those expected in the environment, additional data are needed. epa.gov The early life-stage of fathead minnow was identified as a sensitive aquatic endpoint in one assessment, with a 32-day NOEC of 1.36 mg a.i./L. publications.gc.ca
Further early life stage studies on a wider range of aquatic organisms, including various fish and invertebrate species, are important to fully understand the potential for subtle or delayed effects that may not be apparent in acute toxicity tests. epa.govblm.gov
Comprehensive Cyanobacteria Growth Inhibition Studies
Cyanobacteria play vital roles in aquatic ecosystems, including nitrogen fixation and primary production. While some studies on the effects of this compound on algae and aquatic vascular plants exist, uncertainties regarding effects upon cyanobacteria have been noted. epa.govepa.gov this compound showed moderate toxicity to some algae, with EC50 values ranging from 18 to >100 mg a.s./L. vkm.novkm.no However, a comprehensive understanding of its impact on a diverse range of cyanobacteria species is still needed. epa.gov
Comprehensive studies evaluating the growth inhibition of various cyanobacteria species exposed to this compound are necessary to assess the potential risks to these important microorganisms and the functions they provide within aquatic environments.
Long-Term Monitoring of Ecosystem-Level Effects on Biodiversity and Function
Assessing the long-term, ecosystem-level effects of this compound goes beyond single-species toxicity tests. This involves understanding how repeated exposures or the presence of residues in the environment might impact the structure and function of ecological communities over extended periods. pan-europe.info While this compound is generally considered to have minimal risk for toxic effects on fish, invertebrates, aquatic plants, and algae based on initial assessments, long-term monitoring can reveal more subtle or indirect effects. vkm.no
Novel Remediation Technologies and Approaches
The persistence of this compound in soil and its potential to affect sensitive broadleaf plants through contaminated manure and compost necessitates the development of effective remediation techniques oregonstate.eduvirtualtownhall.netmissouri.edu. Research in this area explores methods to accelerate the breakdown or sequestration of the herbicide in contaminated matrices.
Mechanistic Understanding of Biochar-Aminopyralid Interactions and Long-Term Efficacy
Biochar, a carbon-rich material derived from biomass pyrolysis, has shown promise as an adsorbent for organic pollutants, including pesticides mdpi.comacs.org. Its efficacy in sequestering this compound is attributed to its physicochemical properties, such as large surface area, porosity, and surface chemistry mdpi.commdpi.com.
Studies indicate that biochar can bind to herbicide particles in soil, making them less available for plant uptake virtualtownhall.netoregonstate.edu. The interaction mechanisms can involve hydrophobic interactions, particularly for nonpolar or weakly polar pesticides, and electrostatic interactions or hydrogen bonding for polar compounds like this compound, depending on the biochar's surface charge and functional groups mdpi.com. Biochar produced at higher pyrolysis temperatures generally exhibits greater effectiveness in sorbing organic contaminants mdpi.com.
Research into the long-term efficacy of biochar for this compound remediation is ongoing. While biochar can remain in soil for extended periods, influencing the residence time of herbicides, comprehensive long-term field studies assessing its full impact on soil physical properties and herbicide degradation under diverse scenarios are still needed researchgate.netresearchgate.net. Some studies have shown that the addition of biochar can lead to a reduction in initial this compound concentrations in compost, although the long-term effects and optimal application rates require further investigation mdpi.com.
| Biochar Treatment (% BC) | Initial this compound Concentration (ppb) - Cycle 1 | Reduction in this compound (%) - Cycle 1 | Initial this compound Concentration (ppb) - Cycle 2 | Reduction in this compound (%) - Cycle 2 |
| 0 | 47.7 | 0 | Aggregation | 2.4 |
| 2 | - | - | - | 93.8 |
| 10 | - | 100 | - | - |
Note: Data compiled from search result mdpi.com. Specific initial concentrations for 2% and 10% BC in Cycle 1 and for 2% and 10% BC in Cycle 2 were not explicitly provided as numerical values in the text, only the percentage reduction.
Exploration of Bioaugmentation and Biostimulation Strategies for Enhanced Degradation
This compound is primarily broken down by microorganisms in the soil under aerobic conditions oregonstate.eduepa.govncagr.gov. However, its persistence can vary significantly depending on soil type, moisture, temperature, and microbial activity mass.govepa.govmaine.gov. Bioremediation techniques, specifically bioaugmentation and biostimulation, are being explored to enhance the microbial degradation of this compound in contaminated soils and materials.
Biostimulation involves modifying the soil environment to enhance the activity of native microorganisms capable of degrading the herbicide, often through the addition of nutrients, organic matter, and ensuring favorable conditions like adequate moisture and aeration virtualtownhall.netscielo.org.mxresearchgate.net. Bioaugmentation involves introducing specific microorganisms known to degrade the target compound into the contaminated site scielo.org.mx.
Research suggests that both biostimulation and bioaugmentation can increase the efficiency of soil cleansing processes from contaminants scielo.org.mxmdpi.comnih.gov. For this compound, increasing microbial breakdown in soil can be achieved by providing water, oxygen, and food sources for microorganisms through watering, tillage, and the addition of organic matter or fertilizer virtualtownhall.net. While some commercial products are marketed to promote microbial growth for herbicide remediation, scientific studies on their specific efficacy for this compound are limited, with available evidence being largely anecdotal oregonstate.edumontana.eduwsu.edu.
Studies on the degradation of other persistent herbicides indicate that biostimulation through the appropriate use of organic amendments and nutrients can accelerate degradation rates researchgate.net. Similarly, bioaugmentation with specific microbial associations has shown comparable effectiveness to biostimulation in reducing contaminant levels in soil mdpi.com. The effectiveness of these techniques for this compound is influenced by factors such as microbial population density, soil pH, moisture content, temperature, and nutrient concentration scielo.org.mx.
Integrated Pest Management Strategies Incorporating this compound
Integrated Pest Management (IPM) programs aim to control pests, including weeds, using a combination of methods to minimize economic, health, and environmental risks epa.govepa.gov. Incorporating this compound into IPM strategies requires careful consideration of its properties and potential impacts.
Development of Resistance Management Programs
This compound is a Group 4 herbicide, acting as a synthetic auxin epa.govcroplife.org.au. Repeated use of herbicides with the same mode of action can lead to the development of resistant weed populations epa.govweedscience.org. While resistance specifically to this compound has not been widely reported, resistance management is a crucial component of sustainable herbicide use epa.govregulations.gov.
Resistance management programs for herbicides like this compound involve several strategies:
Rotation of Herbicides: Using herbicides with different modes of action in sequence or mixtures helps prevent the selection of resistant biotypes epa.govweedscience.org.
Integrated Weed Management: Combining herbicide application with other control methods such as tillage, mechanical removal, and crop rotation reduces reliance on a single herbicide or mode of action epa.govwisconsin.govepa.gov.
Monitoring: Scouting fields before and after application helps identify weed species present, assess treatment effectiveness, and detect early signs of resistance development epa.gov. Suspected resistance is indicated by the failure to control a weed species normally susceptible to the herbicide, especially if adjacent weeds are controlled epa.gov.
Managing Escapes: Treating weed escapes with herbicides having different mechanisms of action or using non-chemical means to prevent further seed production is critical if resistance is suspected epa.gov.
On sites like rangelands and permanent grass pastures, where herbicide applications are infrequent, the development of resistance to this compound's mode of action is generally less problematic epa.govepa.gov.
Optimization of Application Practices to Minimize Off-Target Impacts
This compound's mobility and persistence in the environment necessitate optimized application practices to minimize off-target movement and impact on sensitive non-target plants mass.govblm.govwa.gov. Off-target damage can occur through spray drift, runoff, or the use of contaminated manure or compost from animals that have grazed on treated vegetation mass.govoregonstate.eduvirtualtownhall.netmissouri.edutennessee.edu.
Optimization strategies include:
Targeted Application: Applying the herbicide as precisely as possible to target weeds minimizes exposure to non-target vegetation mass.gov. This includes using appropriate application equipment and techniques, such as ground or aerial broadcast sprays, spot applications, or high-volume foliar treatments, depending on the site and target blm.govwa.govepa.gov.
Minimizing Spray Drift: Measures to reduce physical and vapor drift are essential. This involves considering environmental conditions like wind speed and temperature inversions, using appropriate nozzle types and spray pressures to produce larger droplets, and maintaining appropriate spray boom heights mass.govwa.govepa.govtennessee.edu. Avoiding application during periods of intense rainfall or to saturated soils can reduce runoff potential epa.gov.
Buffer Zones: Establishing and adhering to herbicide-free buffer zones around sensitive areas, such as water bodies, agricultural fields with susceptible crops, and residential areas, helps prevent drift and runoff contamination wisconsin.govblm.govblm.gov.
Managing Contaminated Manure and Hay: Due to this compound's persistence through the digestive system of animals, manure and hay from treated areas can contain residues that harm sensitive broadleaf plants wikipedia.orgoregonstate.eduvirtualtownhall.netmissouri.edutennessee.edu. Guidelines recommend restricting the use of manure from animals that have grazed on treated vegetation on land intended for susceptible broadleaf crops mass.govoregonstate.eduvirtualtownhall.nettennessee.edu. Proper storage and potential incorporation of contaminated manure into soil can help accelerate residue breakdown oregonstate.eduncagr.govtennessee.edu. Bioassay tests can be used to check for herbicide residues in soil, manure, or compost before planting sensitive crops oregonstate.eduvirtualtownhall.netoregonstate.eduncagr.gov.
These practices, combined with a thorough understanding of this compound's environmental fate and behavior, are crucial for its responsible and sustainable use within integrated vegetation and pest management programs mass.govwa.govepa.gov.
Q & A
Q. What is the mechanism of action of aminopyralid in controlling broadleaf weeds, and how does it differ from other pyridine carboxylic acid herbicides?
this compound functions as a systemic herbicide by mimicking auxin, a plant growth hormone, causing uncontrolled cell division and vascular tissue disruption in susceptible broadleaf weeds. Unlike clopyralid or picloram (other pyridine carboxylic acids), this compound exhibits higher selectivity for invasive species like Cirsium arvense while minimizing damage to non-target grasses. This specificity is attributed to structural differences in the pyridine ring and side-chain substitutions, which influence receptor binding and translocation efficiency .
Q. What analytical methods are commonly used to detect this compound residues in environmental and agricultural samples?
Two validated methodologies are widely employed:
- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Used for soil, compost, and fertilizer analysis with a limit of quantification (LOQ) of 2–7 µg/kg. Extraction involves molecular-imprinted polymers to isolate this compound from complex matrices .
- Near-Infrared Spectroscopy (NIRS) with Partial Least Squares Regression (PLSR): Provides rapid, non-destructive detection in crops (e.g., strawberries). For this compound, PLSR models achieve a prediction correlation coefficient (R<sup>P</sup>) of 0.93 and RMSEP of 3.22 mg/kg .
Q. How does this compound degrade in the environment, and what are its primary metabolites?
Degradation pathways include microbial action, photolysis, and hydrolysis. Key metabolites include oxamic acid and malonamic acid, formed via aqueous photolysis. Soil half-life varies by climate: 15–30 days in temperate regions but extended in high-latitude soils (e.g., Alaskan field studies showing slower microbial activity) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s persistence in different environmental conditions?
Contradictions arise from variables like soil microbiota, temperature, and UV exposure. To address this:
- Conduct site-specific kinetic modeling (e.g., using Alaskan field data to parameterize degradation rates under low-temperature conditions) .
- Compare laboratory-controlled photolysis studies with field data to isolate contributing factors (e.g., microbial diversity vs. sunlight exposure) .
- Use sensitivity analysis in predictive models to rank environmental variables (e.g., organic matter content, pH) by their impact on degradation .
Q. What experimental design considerations are critical for evaluating this compound’s long-term ecological impact on non-target plant communities?
Key elements include:
- Randomized Complete Block Designs (RCBD): Replicate treatments across diverse ecosystems (e.g., grassland vs. rangeland) to assess species-specific responses .
- Dormant vs. Spring Seeding Trials: Test herbicide application timing (pre- or post-planting) to quantify effects on grass establishment .
- Longitudinal Monitoring: Track soil residues, microbial shifts, and plant biodiversity over multiple growing seasons using LC-HRMS and metabarcoding .
Q. How can researchers optimize predictive models for this compound’s groundwater contamination risk?
Integrate the following parameters into fugacity or GIS-based models:
- Soil adsorption coefficients (Koc): this compound’s high mobility (log Koc ~1.5) increases leaching potential .
- Photolytic decay rates in surface water: Prioritize regions with low sunlight exposure or high rainfall .
- Validate models with field data from vulnerable aquifers (e.g., sandy soils with shallow water tables) .
Q. What statistical approaches are recommended for analyzing efficacy data from herbicide combination trials?
- ANOVA with LSD Post-Hoc Testing: Compare treatment means (e.g., this compound + 2,4-D vs. solo applications) for weed density reduction .
- Dose-Response Curves: Fit non-linear regression models to determine EC50 values for mixed herbicide formulations .
- Multivariate Analysis: Use PCA to disentangle synergistic effects of adjuvants (e.g., methylated seed oil) on foliar absorption .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
